Antibiofilm agent prodrug 1
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetraiodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHFPYANLLWSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole: A Potent Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a potent inhibitor of protein kinase CK2. This document details the synthetic route, experimental protocols, and the crucial role of TIBI in modulating key cellular signaling pathways implicated in cancer and other diseases.
Introduction
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in the development of CK2 inhibitors. Among the polyhalogenated benzimidazoles, 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) has demonstrated exceptional potency, exhibiting a Ki value of 23 nM.[1] This guide offers a detailed exploration of the synthesis of this significant compound and its biological context.
Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 4,5,6,7-tetraiodo-1H-benzimidazole.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole based on established methods for benzimidazole halogenation. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is crucial for achieving high yields and purity.
Materials:
-
1H-Benzimidazole
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Appropriate solvent (e.g., Dichloromethane, Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 1H-benzimidazole in a suitable solvent.
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide or Iodine) portion-wise at a controlled temperature. The molar ratio of the iodinating agent to the benzimidazole will need to be optimized, likely requiring at least four equivalents to achieve tetra-iodination.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, quench any remaining iodinating agent. This can often be achieved by washing with an aqueous solution of a reducing agent like sodium thiosulfate.
-
Extraction and Purification: Extract the product into a suitable organic solvent. The combined organic layers should then be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure. The crude product should be purified, for example by column chromatography on silica gel, to yield the pure 4,5,6,7-tetraiodo-1H-benzimidazole.
Quantitative Data
The following tables summarize key quantitative data for 4,5,6,7-tetraiodo-1H-benzimidazole and related compounds.
Table 1: Inhibitory Activity of Halogenated Benzimidazoles against Protein Kinase CK2
| Compound | Ki (nM) | Reference |
| 4,5,6,7-Tetraiodo-1H-benzimidazole (TIBI) | 23 | [1] |
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Not explicitly stated | [1] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | 40 | [2] |
Table 2: Hypothetical Reaction Parameters for the Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
| Parameter | Value/Condition |
| Starting Material | 1H-Benzimidazole |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Stoichiometry (NIS:Benzimidazole) | > 4:1 |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Purification Method | Column Chromatography |
| Expected Yield | Moderate to Good |
Biological Activity and Signaling Pathways
As a potent inhibitor of protein kinase CK2, 4,5,6,7-tetraiodo-1H-benzimidazole exerts its biological effects by modulating the phosphorylation of numerous downstream substrates involved in critical cellular signaling pathways. CK2 is known to suppress apoptosis and promote cell survival, often through the activation of pro-survival pathways such as PI3K/Akt/mTOR and NF-κB.[1][3] By inhibiting CK2, TIBI can effectively block these survival signals and induce apoptosis in cancer cells.
CK2-Mediated Pro-Survival Signaling and its Inhibition by TIBI:
Caption: TIBI inhibits CK2, leading to the suppression of pro-survival pathways and the induction of apoptosis.
Conclusion
4,5,6,7-tetraiodo-1H-benzimidazole is a highly potent and specific inhibitor of protein kinase CK2, a key player in cancer cell survival. This guide has provided a comprehensive overview of its synthesis, although a detailed experimental protocol remains to be fully elucidated in publicly accessible literature. The potent inhibitory activity of TIBI against CK2 underscores its potential as a valuable research tool for dissecting CK2-mediated signaling pathways and as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to optimize its synthesis and fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-Tetraiodo-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetraiodo-1H-benzimidazole is a halogenated heterocyclic compound belonging to the benzimidazole family. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated chemical properties, synthesis, and potential biological significance. This information is extrapolated from studies on analogous tetrahalogenated benzimidazoles, particularly the well-documented tetrabromo derivative, and related adamantylated compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis and application of poly-iodinated benzimidazoles in medicinal chemistry and materials science.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including antiviral, anticancer, and anthelmintic agents. The introduction of halogen atoms onto the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and susceptibility to metabolic pathways, thereby influencing its biological activity.
The fully iodinated derivative, 4,5,6,7-tetraiodo-1H-benzimidazole, is of particular interest due to the unique properties of iodine, including its large atomic radius, high polarizability, and ability to form halogen bonds. These characteristics are expected to impart distinct solid-state properties and protein-ligand interactions compared to its lighter halogen counterparts.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4,5,6,7-Tetraiodo-1H-benzimidazole
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Molecular Formula | C₇H₃IN₂ | Based on the core benzimidazole structure with four iodine substituents. |
| Molecular Weight | 621.73 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives. |
| Melting Point | > 300 °C (decomposes) | Expected to be significantly higher than the tetrabromo analog due to increased molecular weight and stronger intermolecular forces. |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The high degree of iodination increases lipophilicity, while the N-H group allows for some hydrogen bonding with appropriate solvents. |
| pKa | Expected to be slightly lower than parent benzimidazole (~5.5 for conjugate acid). | The electron-withdrawing nature of the four iodine atoms will decrease the basicity of the imidazole nitrogen atoms. |
Synthesis
A general and efficient method for the synthesis of 4,5,6,7-tetrahalogenated-1H-benzimidazoles involves the cyclocondensation of a tetrahalogenated o-phenylenediamine with formic acid or a suitable equivalent. While a specific protocol for the tetraiodo derivative is not detailed in the provided search results, a general synthetic workflow can be proposed based on the synthesis of the tetrabromo analog.
General Experimental Protocol for Synthesis
-
Starting Material: 4,5,6,7-Tetraiodo-1,2-diaminobenzene.
-
Reagent: Formic acid (or trimethyl orthoformate).
-
Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to facilitate the reaction.
-
Procedure: a. The tetraiodinated o-phenylenediamine is dissolved in the chosen solvent. b. An excess of formic acid is added to the solution. c. The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). d. Upon cooling, the product is precipitated by the addition of water. e. The crude product is collected by filtration, washed with water, and dried. f. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: General Synthesis Workflow
Reactivity and Chemical Behavior
The chemical reactivity of 4,5,6,7-tetraiodo-1H-benzimidazole is dictated by the benzimidazole ring system and the four iodine substituents.
-
N-H Acidity and Basicity: The imidazole N-H proton is weakly acidic and can be deprotonated by a strong base. The lone pair on the other nitrogen atom imparts basic properties, allowing for protonation in acidic media.
-
N-Alkylation and N-Acylation: The N-H group is amenable to substitution reactions, such as alkylation and acylation, which are common strategies for derivatizing benzimidazoles to modulate their biological activity.
-
Electrophilic Aromatic Substitution: The benzene ring is highly deactivated due to the presence of four strongly electron-withdrawing iodine atoms, making electrophilic substitution reactions challenging.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring could make it susceptible to nucleophilic aromatic substitution, potentially leading to the replacement of one or more iodine atoms under specific reaction conditions.
-
Halogen Bonding: The iodine atoms are capable of participating in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with biological macromolecules.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted.
Table 2: Predicted Spectroscopic Data for 4,5,6,7-Tetraiodo-1H-benzimidazole
| Technique | Predicted Features |
| ¹H NMR | A single broad singlet for the N-H proton (δ 12-13 ppm in DMSO-d₆). A singlet for the C2-H proton (δ ~8.5 ppm). Due to the symmetrical substitution, the aromatic protons are absent. |
| ¹³C NMR | A signal for the C2 carbon (δ ~145 ppm). Signals for the iodinated aromatic carbons (chemical shifts will be significantly influenced by the iodine atoms, likely in the range of δ 90-120 ppm). Signals for the bridgehead carbons (C3a and C7a). |
| IR (cm⁻¹) | A broad N-H stretching band around 3100-3400 cm⁻¹. C=N stretching vibration around 1620 cm⁻¹. C-I stretching vibrations in the far-IR region (< 600 cm⁻¹). |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z 622. A fragmentation pattern involving the sequential loss of iodine atoms and cleavage of the imidazole ring. |
Potential Biological Activity and Signaling Pathways
Derivatives of halogenated benzimidazoles have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For instance, adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles have been investigated as potential inhibitors of Human Casein Kinase 2 (CK2)[1]. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and apoptosis.
Potential CK2 Inhibition Signaling Pathway
Inhibition of CK2 by compounds like 4,5,6,7-tetraiodo-1H-benzimidazole or its derivatives could disrupt the phosphorylation of numerous downstream substrates, leading to the induction of apoptosis in cancer cells.
Caption: Potential CK2 Inhibition Pathway
Conclusion
4,5,6,7-Tetraiodo-1H-benzimidazole represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its expected chemical properties, synthesis, and biological relevance based on analogous compounds. The unique characteristics of the iodine substituents suggest that this compound could exhibit novel solid-state properties and potent, selective interactions with biological targets. Further experimental investigation into the synthesis and characterization of 4,5,6,7-tetraiodo-1H-benzimidazole is warranted to fully elucidate its potential and validate the predictions outlined in this guide.
References
An In-depth Technical Guide to 4,5,6,7-Tetraiodo-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5,6,7-tetraiodo-1H-benzimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct data for this specific molecule, this guide leverages information from closely related tetrahalogenated benzimidazoles to infer its chemical properties, potential biological activities, and relevant experimental protocols.
Chemical Identification and Structure
Molecular Structure:
-
IUPAC Name: 4,5,6,7-tetraiodo-1H-benzimidazole
-
Molecular Formula: C₇H₂I₄N₂
-
Core Structure: Benzimidazole, a fusion of a benzene ring and an imidazole ring.
-
Substitution: Four iodine atoms are attached to the benzene portion of the benzimidazole core.
The chemical structure of the parent compound, benzimidazole, is provided by PubChem (CID 5798)[1]. The structure of 4,5,6,7-tetraiodo-1H-benzimidazole is an extension of this fundamental scaffold.
Physicochemical Properties (Inferred)
Direct experimental data on the physicochemical properties of 4,5,6,7-tetraiodo-1H-benzimidazole is scarce. However, properties can be inferred from its structure and comparison with other tetrahalogenated benzimidazoles. The presence of four iodine atoms is expected to significantly increase the molecular weight and lipophilicity of the compound compared to the parent benzimidazole.
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 621.75 g/mol | Calculated |
| XLogP3 | > 5 | Estimated based on iodo-substituents |
| Hydrogen Bond Donors | 1 | Inferred from structure |
| Hydrogen Bond Acceptors | 1 | Inferred from structure |
| Rotatable Bond Count | 0 | Inferred from structure |
Synthesis and Experimental Protocols
The synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of other benzimidazole derivatives, particularly halogenated ones. A general and widely used method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
3.1. General Synthetic Approach: Phillips-Ladenburg Reaction
A potential synthetic pathway for 4,5,6,7-tetraiodo-1H-benzimidazole would likely involve the condensation of tetraiodo-1,2-diaminobenzene with a suitable one-carbon source, such as formic acid or a derivative, under acidic conditions.
Caption: Proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
3.2. Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general benzimidazole synthesis methods:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetraiodo-1,2-diaminobenzene (1 equivalent) in an excess of formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.
-
Isolation: The product, being highly insoluble in aqueous media, is expected to precipitate. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.
3.3. Synthesis of Adamantylated Derivatives
A study by Bielenica et al. (2021) describes the synthesis of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrahalogeno-1H-benzimidazoles, including the tetraiodo derivative[2][3]. This suggests that N-alkylation of the parent 4,5,6,7-tetraiodo-1H-benzimidazole is a feasible subsequent reaction to generate derivatives with modified properties.
Potential Biological Activity and Therapeutic Applications
Benzimidazole and its derivatives are known to exhibit a wide range of pharmacological activities, and the introduction of halogen atoms can significantly modulate this activity[4][5][6]. While specific studies on 4,5,6,7-tetraiodo-1H-benzimidazole are not available, the activities of related compounds suggest several potential therapeutic applications.
4.1. Anticancer Activity
Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown interesting cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia)[7]. The mechanism of action for some of these derivatives involves the induction of the mitochondrial apoptotic pathway[7]. Furthermore, benzimidazole-4,7-diones have been investigated as bioreductive agents with specific toxicity towards hypoxic tumor cells[8].
Table 2: Cytotoxic Activity of a Related Tetrabromo-Benzimidazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | [7] |
| CCRF-CEM | 6.80 | [7] |
4.2. Kinase Inhibition
Halogenated benzimidazoles are well-known inhibitors of protein kinase CK2, a target in anti-cancer therapy[9]. The tetrabromo analogue, in particular, has been extensively studied in this context. It is plausible that 4,5,6,7-tetraiodo-1H-benzimidazole would also exhibit inhibitory activity against CK2 and other kinases.
Caption: Hypothesized mechanism of action via kinase inhibition.
4.3. Antimicrobial and Antiviral Activity
The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs[10][11]. The introduction of bulky, lipophilic iodine atoms could enhance the interaction with microbial targets. Adamantylated derivatives of tetrahalogenated benzimidazoles have been investigated as potential inhibitors of the M2 proton channel of the influenza virus and the spike protein of SARS-CoV-2[2][3].
Structural and Crystallographic Data
While crystal structure data for the parent 4,5,6,7-tetraiodo-1H-benzimidazole is not available, a detailed crystallographic study has been performed on its N-adamantylated derivative, 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB)[2].
Table 3: Crystallographic Data for an Adamantylated Tetraiodo-Benzimidazole Derivative
| Parameter | 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB) | Source |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 16.592(3) | [2] |
| b (Å) | 8.879(2) | [2] |
| c (Å) | 16.096(3) | [2] |
| β (°) | 114.65(3) | [2] |
| Volume (ų) | 2154.9(8) | [2] |
| Z | 4 | [2] |
This data confirms that the tetraiodinated benzimidazole core is nearly planar[2]. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions.
Future Research Directions
The inferred properties and activities of 4,5,6,7-tetraiodo-1H-benzimidazole highlight it as a compound of significant interest for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for thorough characterization (NMR, IR, Mass Spectrometry) and biological screening.
-
Biological Screening: A comprehensive evaluation of its cytotoxic, kinase inhibitory, antimicrobial, and antiviral activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives to understand the impact of substitutions on the benzimidazole core and the N1 position on biological activity.
-
Crystallographic Studies: Determination of the crystal structure of the parent compound to understand its solid-state properties and to aid in computational docking studies.
Caption: A logical workflow for future research on this compound.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Crystal Structure Analysis of 4,5,6,7-Tetraiodo-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 4,5,6,7-tetraiodo-1H-benzimidazole, a potent inhibitor of protein kinase CK2. The document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and explores its mechanism of action through the lens of its structural characteristics.
Core Data Presentation
The crystallographic data for 4,5,6,7-tetraiodo-1H-benzimidazole and its isostructural analogue, 4,5,6,7-tetrabromo-1H-benzimidazole, are summarized below. This allows for a comparative analysis of their structural parameters.
Table 1: Crystallographic Data for 4,5,6,7-Tetrahalogeno-1H-benzimidazoles
| Parameter | 4,5,6,7-Tetraiodo-1H-benzimidazole | 4,5,6,7-Tetrabromo-1H-benzimidazole |
| Empirical Formula | C₇H₃I₄N₂ | C₇H₃Br₄N₂ |
| Formula Weight | 621.73 | 434.73 |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| a (Å) | Data not available in search results | 14.332(3) |
| b (Å) | Data not available in search results | 14.332(3) |
| c (Å) | Data not available in search results | 7.643(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available in search results | 1569.2(6) |
| Z | 8 | 8 |
| Temperature (K) | Data not available in search results | 293(2) |
| Wavelength (Å) | Data not available in search results | 0.71073 |
| Density (calculated) (Mg/m³) | Data not available in search results | 2.731 |
| Absorption Coefficient (mm⁻¹) | Data not available in search results | 16.096 |
| F(000) | Data not available in search results | 1536 |
Note: While it is established that 4,5,6,7-tetraiodo-1H-benzimidazole is isostructural with the tetrabromo derivative, the specific unit cell parameters for the iodo-compound were not available in the searched literature. The data for the tetrabromo-derivative is provided for comparative purposes.[1][2][3]
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahalogeno-1H-benzimidazoles
A general and efficient method for the synthesis of 4,5,6,7-tetrahalogeno-1H-benzimidazoles involves the halogenation of a benzimidazole precursor. While a specific protocol for the tetraiodo- derivative was not explicitly detailed in the search results, the following procedure for the analogous tetrabromo- derivative provides a representative experimental workflow.[4]
Synthesis of 4,5,6,7-Tetrabromo-1H-benzimidazole:
-
Reaction Setup: A mixture of 2-mercapto-1H-benzimidazole (10.0 g, 66.58 mmol), 48% aqueous hydrobromic acid (10 mL), and glacial acetic acid (100 mL) is cooled in a water bath to 5-10 °C with mechanical stirring.[4]
-
Bromination: Bromine (12 mL, 0.24 mol) is added dropwise to the cooled mixture over a period of 25 minutes. The reaction is exothermic, and the temperature may rise. Additional glacial acetic acid (50 mL) can be added to facilitate stirring of the increasingly thick mixture.[4]
-
Reaction Completion: After the addition of bromine is complete, the reaction mixture is stirred at room temperature for an additional 4 hours.[4]
-
Work-up and Isolation: The resulting precipitate is collected by filtration, washed with water, and then dried to yield the crude product.
-
Purification: The crude 4,5,6,7-tetrabromo-1H-benzimidazole can be further purified by recrystallization from a suitable solvent such as ethanol.
Note: For the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole, a similar protocol would likely be employed, substituting bromine with an appropriate iodinating agent.
X-ray Crystallography
Single crystals of 4,5,6,7-tetrahalogeno-1H-benzimidazoles suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
General Crystal Growth Protocol:
-
Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature.
-
Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.
-
Crystal Harvesting: The resulting single crystals are carefully harvested from the mother liquor.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a specific temperature, typically 100 K or room temperature.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using appropriate crystallographic software packages.
The workflow for a typical crystal structure analysis is depicted in the diagram below.
References
Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetraiodo-1H-benzimidazole
Abstract
4,5,6,7-Tetraiodo-1H-benzimidazole is a heavily halogenated heterocyclic compound. While its specific physicochemical properties are not extensively documented in publicly available literature, its structure suggests it belongs to a class of molecules with potential biological activity, but likely challenging solubility and stability profiles. This guide outlines the standard experimental protocols and theoretical considerations for characterizing the solubility and stability of this compound, providing a framework for researchers to generate crucial data for its potential development.
Introduction and Predicted Physicochemical Properties
The benzimidazole core is a key scaffold in many pharmaceutically active compounds. The introduction of four iodine atoms onto the benzene ring of 4,5,6,7-tetraiodo-1H-benzimidazole drastically increases its molecular weight and lipophilicity.
Predicted Properties:
-
Solubility: Due to its highly iodinated and largely nonpolar structure, the compound is expected to have very low aqueous solubility. Its solubility is likely to be higher in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and potentially alcohols like methanol and ethanol. The imidazole moiety possesses both a weakly acidic N-H proton and a weakly basic imine nitrogen, suggesting that solubility may be slightly enhanced at pH values away from its isoelectric point.
-
Stability: The carbon-iodine (C-I) bonds may be susceptible to degradation under certain conditions. Photodegradation is a common pathway for iodoaromatic compounds. Furthermore, the benzimidazole ring system could be susceptible to oxidative and extreme pH-mediated degradation.
Protocols for Solubility Assessment
Accurate determination of solubility is critical for any further development. The following are standard protocols for both kinetic and thermodynamic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid 4,5,6,7-tetraiodo-1H-benzimidazole to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, and relevant organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility
This high-throughput method is useful for early-stage discovery and measures the concentration at which a compound precipitates from a stock solution upon dilution in an aqueous buffer.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well, causing the compound to precipitate in wells where its solubility is exceeded.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Protocols for Stability Profiling
Forced degradation studies are essential to identify potential degradation pathways and develop a stable formulation.
Protocol (ICH Guideline Approach):
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for up to 72 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for up to 72 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for up to 72 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solid sample and a solution sample to a controlled light source with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/m²), as per ICH Q1B guidelines. A control sample should be wrapped in foil.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base).
-
Quantification: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. An LC-MS method can be used to identify the mass of the degradants.
Data Presentation
Quantitative data should be meticulously recorded. The following tables serve as templates for organizing experimental results.
Table 1: Thermodynamic Solubility of 4,5,6,7-Tetraiodo-1H-benzimidazole
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|
| Deionized Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 N HCl | 25 | Shake-Flask | ||
| 0.1 N NaOH | 25 | Shake-Flask | ||
| 100% DMSO | 25 | Shake-Flask | ||
| 100% Ethanol | 25 | Shake-Flask |
| PBS (pH 7.4) | 37 | | | Shake-Flask |
Table 2: Forced Degradation Study Summary
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | No. of Degradants | Major Degradant (% Area) |
|---|---|---|---|---|
| 0.1 N HCl (60°C) | 72 | |||
| 0.1 N NaOH (60°C) | 72 | |||
| 3% H₂O₂ (RT) | 72 | |||
| Heat (70°C, solution) | 72 |
| Photolysis (ICH Q1B) | - | | | |
Visualizations: Workflows and Potential Pathways
Diagrams help visualize complex processes and relationships. The following are generated using the DOT language.
Caption: Experimental workflow for solubility and stability testing.
Caption: Hypothetical signaling pathway for a benzimidazole derivative.
biological activity of tetrahalogenated benzimidazoles
An In-depth Technical Guide on the Biological Activity of Tetrahalogenated Benzimidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its bicyclic structure, consisting of a fused benzene and imidazole ring, provides a versatile framework for interacting with various biological targets, including enzymes and proteins.[4] Halogenation of this core, particularly tetrahalogenation, has been shown to significantly enhance potency and selectivity for several key therapeutic targets. These modifications have led to the development of potent agents with significant antiviral, anticancer, and protein kinase inhibitory activities.[5][6][7] This guide provides a comprehensive overview of the biological activities of tetrahalogenated benzimidazoles, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Antiviral Activity: Targeting Cytomegalovirus (CMV)
A significant area of research for tetrahalogenated benzimidazoles is their potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[8] Certain derivatives have been identified as highly effective inhibitors of viral replication, targeting a crucial step in the virus maturation process.[7][9]
Mechanism of Action: Inhibition of Viral Terminase
Tetrahalogenated benzimidazole D-ribonucleosides act as potent and selective inhibitors of the CMV viral terminase complex.[7][9] This enzyme is responsible for cleaving viral DNA concatemers into single unit-length genomes and packaging them into procapsids, a critical step for forming infectious virions.[7]
The terminase complex in HCMV is composed of two main subunits, pUL56 and pUL89. The larger subunit, pUL56, handles sequence-specific DNA binding and ATP hydrolysis, while pUL89 is essential for nicking the DNA duplex.[7] Compounds such as 2,4,5,6-tetrachloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)benzimidazole (Cl₄RB) and 2-bromo-4,5,6-trichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)benzimidazole (BTCRB) effectively inhibit this process.[7] By preventing the cleavage of concatenated DNA, these compounds lead to an accumulation of immature B capsids and a failure of nuclear egress, thereby halting the production of mature, infectious virus particles.[7][9]
Caption: Inhibition of HCMV DNA packaging by tetrahalogenated benzimidazoles.
Quantitative Data: Antiviral Efficacy
The antiviral activities of key tetrahalogenated benzimidazole D-ribonucleosides have been quantified against both human (HCMV) and rat cytomegalovirus (RCMV).
| Compound | Virus | Assay | Result | Reference |
| Cl₄RB | RCMV | Plaque Formation | Inhibitory Effect | [9] |
| BTCRB | RCMV | Plaque Formation | Inhibitory Effect | [9] |
| Cl₄RB | HCMV | Viral Plaque Formation | Similar to BDCRB | [7] |
| BTCRB | HCMV | Viral Plaque Formation | Similar to BDCRB | [7] |
Note: BDCRB (2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole) is a well-known HCMV terminase inhibitor used as a positive control.[7]
Experimental Protocols
1.3.1 Plaque Formation Assay
-
Objective: To quantify the inhibitory effect of compounds on viral replication.
-
Methodology: Confluent cell monolayers (e.g., human foreskin fibroblasts - HFF) are infected with a known quantity of virus. The cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained. The number and size of plaques (zones of cell death) are counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).[7][9]
1.3.2 Viral Yield Assay
-
Objective: To measure the production of infectious virus particles.
-
Methodology: Cells are infected with the virus in the presence or absence of the test compounds. At various time points post-infection, the supernatant and/or cell lysates are harvested. The viral titer in the harvested material is then determined by plaque assay on fresh cell monolayers. This allows for the quantification of the reduction in viral yield caused by the compound.[7][9]
1.3.3 Pulsed-Field Gel Electrophoresis (PFGE)
-
Objective: To analyze the cleavage of high-molecular-weight viral DNA concatemers.
-
Methodology: Virus-infected cells are treated with the test compounds. Total cellular DNA is carefully extracted and embedded in agarose plugs. The DNA is then subjected to PFGE, which separates large DNA molecules by periodically changing the direction of the electric field. Unprocessed concatemeric DNA remains as a high-molecular-weight band, while cleaved, genome-length DNA migrates further into the gel. Inhibition of cleavage is observed as a reduction in the genome-length band and a retention of the high-molecular-weight concatemer band.[7][9]
1.3.4 Electron Microscopy
-
Objective: To visualize the effect of compounds on virion morphogenesis.
-
Methodology: Infected cells treated with the compounds are fixed, dehydrated, and embedded in resin. Thin sections are cut and stained with heavy metals (e.g., uranyl acetate, lead citrate). The sections are then examined using a transmission electron microscope to observe the ultrastructure of the cells, particularly the nucleus and cytoplasm, for the presence and morphology of viral capsids (e.g., A, B, and C capsids) and mature virions.[7][9]
Protein Kinase Inhibition: Targeting Casein Kinase 2 (CK2)
Tetrahalogenated benzimidazoles are potent inhibitors of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell growth, proliferation, and survival.[5][10] Their ability to selectively inhibit this enzyme makes them valuable tools for cancer research and potential therapeutic agents.[6][11]
Mechanism of Action: ATP-Competitive Inhibition
These compounds act as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its protein substrates. This inhibition disrupts the numerous signaling pathways regulated by CK2, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][11] Notably, compounds like 4,5,6,7-tetrabromobenzimidazole (TBBz) can discriminate between different molecular forms of CK2.[11]
Caption: ATP-competitive inhibition of protein kinase CK2.
Quantitative Data: Kinase Inhibition and Cytotoxicity
The inhibitory potency of various tetrahalogenated benzimidazoles against CK2 and their cytotoxic effects on cancer cell lines have been extensively studied.
| Compound | Target | Parameter | Value (µM) | Cell Line | Reference |
| TBBz | CK2 | Kᵢ | 0.07 - 0.51 | N/A | [11] |
| TBBt * | CK2 | Kᵢ | 0.08 - 0.21 | N/A | [11] |
| TBI | N/A | LD₅₀ | ≈ 20 | LNCaP (Prostate) | [6] |
| TIBI | N/A | LD₅₀ | ≈ 20 | LNCaP (Prostate) | [6] |
| Compound 6 † | N/A | LD₅₀ | 4.75 ± 1.02 | LNCaP (Prostate) | [6] |
| 2-aminoalkylamino derivatives | N/A | LD₅₀ | 4.75 - 9.37 | LNCaP (Prostate) | [6] |
-
TBBt (4,5,6,7-tetrabromobenzotriazole) is a related, widely used CK2 inhibitor shown for comparison.[11]
-
† Compound 6 is 2-aminoethylamino-4,5,6,7-tetraiodobenzimidazole with an additional methyl group at position 1.[6]
Experimental Protocols
2.3.1 In Vitro Kinase Assay
-
Objective: To measure the direct inhibitory effect of a compound on kinase activity.
-
Methodology: Recombinant protein kinase CK2 is incubated with a specific peptide substrate and radio-labeled ATP (e.g., [γ-³²P]ATP) in a reaction buffer. The test compound is added at various concentrations. The reaction is allowed to proceed for a set time and then stopped. The phosphorylated substrate is then separated from the free ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of kinase activity. The IC₅₀ value is calculated as the compound concentration that causes 50% inhibition of kinase activity.[5]
2.3.2 Cell Viability / Cytotoxicity Assay (e.g., MTT or MTS Assay)
-
Objective: To determine the concentration of a compound that is lethal to a certain percentage of cells (e.g., LD₅₀).
-
Methodology: Cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the tetrahalogenated benzimidazole for a specified period (e.g., 48-72 hours). After treatment, a reagent like MTT or MTS is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the solution is measured using a plate reader. The absorbance is proportional to the number of viable cells, allowing for the calculation of the LD₅₀ (lethal dose, 50%).[6]
Anticancer Activity
The potent CK2 inhibitory action of tetrahalogenated benzimidazoles translates directly into significant anticancer activity.[12] By blocking a key pro-survival kinase, these compounds can effectively induce cell death in various cancer cell lines, particularly those dependent on CK2 signaling.[6][11]
Mechanism of Action: Apoptosis Induction
Inhibition of CK2 by compounds like TBBz disrupts the cellular signaling cascades that suppress apoptosis and promote proliferation. This disruption can lead to the activation of programmed cell death pathways.[11] Studies on human prostate cancer cells (LNCaP) have shown that while these compounds reduce cell viability, there isn't always a direct correlation with apoptosis induction, suggesting that other cell death mechanisms may also be involved.[6] The overall antitumorigenic effects of benzimidazoles can also include the disruption of microtubule polymerization and the blockage of glucose transport.[13]
Caption: Logical workflow of tetrahalogenated benzimidazoles in cancer cells.
Experimental Protocols
3.2.1 Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis in treated cells.
-
Methodology: Cancer cells are treated with the test compound. After incubation, cells are harvested and stained with fluorescently-labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[6]
Conclusion
Tetrahalogenated benzimidazoles represent a versatile and potent class of biologically active molecules. Their mechanisms of action are well-defined, primarily involving the inhibition of critical viral and host cell enzymes. As antiviral agents, they effectively halt CMV replication by targeting the viral terminase complex. As kinase inhibitors, their potent and selective action against protein kinase CK2 provides a direct pathway to anticancer activity by inducing cell death pathways in malignant cells. The robust quantitative data and clear mechanistic understanding make these compounds highly valuable as lead structures in the development of novel therapeutics for viral diseases and oncology. Further research into structure-activity relationships and pharmacokinetic properties will be crucial for translating their demonstrated in vitro efficacy into clinical applications.
References
- 1. ijnrd.org [ijnrd.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified tetrahalogenated benzimidazoles with CK2 inhibitory activity are active against human prostate cancer cells LNCaP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of acetylated, tetrahalogenated benzimidazole D-ribonucleosides with enhanced activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahalogenated benzimidazole D-ribonucleosides are active against rat cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway [mdpi.com]
- 11. Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Iodinated Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with a variety of biological targets.[3] The introduction of iodine into the benzimidazole framework can significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced potency and selectivity. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of iodinated benzimidazole derivatives, with a focus on their potential as therapeutic agents.
Synthesis of Iodinated Benzimidazole Derivatives
The synthesis of iodinated benzimidazole derivatives can be achieved through various strategies, primarily involving either the direct iodination of a pre-formed benzimidazole ring or the use of iodinated starting materials in the cyclization step.
One common and efficient method for the synthesis of 2-arylbenzimidazoles involves the condensation of o-phenylenediamines with aromatic aldehydes. The use of hypervalent iodine reagents, such as iodobenzene diacetate (IBD), as an oxidant in this reaction offers mild conditions, short reaction times, and high yields.[4] This one-step process avoids the harsh conditions and toxic byproducts associated with traditional methods.[4] Molecular iodine (I2) has also been effectively used to promote the oxidative cyclization of imines formed from o-phenylenediamines and aldehydes, leading to N-protected benzimidazoles without the need for purification of intermediates.[5][6]
Another approach involves the direct iodination of the benzimidazole core. For instance, a method for the synthesis of iodine-benzimidazole derivatives has been developed via the iodination of arenediazonium tosylates.[7]
This protocol is adapted from the work of Du and Wang (2007).[4]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Iodobenzene diacetate (IBD)
-
1,4-Dioxane
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in 1,4-dioxane (10 mL), add iodobenzene diacetate (1.1 mmol).
-
Stir the reaction mixture at room temperature for 3-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzimidazole.
Biological Activities of Iodinated Benzimidazole Derivatives
Iodinated benzimidazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The position and number of iodine atoms, as well as other substituents on the benzimidazole core, play a crucial role in determining the specific activity and potency.[8]
The anticancer potential of iodinated benzimidazoles is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of microtubule dynamics.[9][10]
A notable example is the tetrasubstituted iodinated benzimidazole derivative, TIBI, which demonstrates potent inhibition of casein kinase 2 (CK2), a protein kinase often dysregulated in cancer.[9] The four iodine substitutions on the benzene ring of TIBI result in a significantly better binding affinity to the CK2 ATP-binding pocket compared to its tetrabromo and tetrachloro analogs, with an IC50 value of 0.023 μmol/L.[9] Inhibition of CK2 by TIBI has been shown to induce proapoptotic and cytostatic effects in leukemia cells.[9]
Radioiodinated benzimidazoles have also been developed as imaging agents and potential therapeutics. For instance, [125I]KX-02-019, a radioiodinated analog of a benzimidazole-based PARP inhibitor, has been studied for its ability to quantify PARP-1 and PARP-2 expression in tumors.[11]
Several iodinated benzimidazole derivatives have demonstrated significant antimicrobial and antifungal properties.[12][13] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular structures.
For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown promising activity against various bacterial and fungal strains.[14] The presence of bromo and iodo substituents on the benzimidazole ring has been found to enhance the antimicrobial activity.
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15]
Materials:
-
Test compounds (iodinated benzimidazole derivatives)
-
Standard drugs (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)
-
Bacterial and fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of twofold dilutions of the test compound in molten nutrient agar to obtain the desired final concentrations.
-
Pour the agar containing the different concentrations of the compound into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the test microorganism.
-
Streak the microbial suspension onto the surface of the agar plates.
-
Include a positive control (plate with microorganism but no compound) and a negative control (plate with the highest concentration of the compound but no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The antiviral potential of benzimidazole derivatives, including iodinated analogs, has been explored against a range of viruses.[16][17] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.
For instance, a library of benzimidazole derivatives was screened for activity against a panel of RNA and DNA viruses, with several compounds showing potent activity against Respiratory Syncytial Virus (RSV) and Coxsackie Virus B5 (CVB-5).[17]
Iodinated benzimidazoles have been identified as potent inhibitors of various enzymes, which is often the basis for their therapeutic effects.[18][19]
For example, a novel class of benzimidazole derivatives was identified as highly potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune tolerance in cancer.[18] The tight packing of these compounds within the enzyme's active site contributes to their low nanomolar inhibitory potency.[18]
Structure-Activity Relationships (SAR)
The biological activity of iodinated benzimidazole derivatives is highly dependent on the substitution pattern on the benzimidazole core.[8][20] Understanding these structure-activity relationships is crucial for the design of more potent and selective therapeutic agents.
For anti-inflammatory benzimidazoles, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence activity.[20] For instance, a lipophilic group at the R5 position tends to favor COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition.[20]
In the context of anticancer activity, the nature and position of substituents on the 2-phenyl ring of 2-phenylbenzimidazoles can dramatically affect their cytotoxicity.
Quantitative Data Summary
The following tables summarize some of the reported quantitative biological data for selected iodinated benzimidazole derivatives.
Table 1: Anticancer Activity of Selected Iodinated Benzimidazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| TIBI | CK2 | Promyelocytic leukemia | 0.023 | [9] |
| Compound 9 | PDK1 | PC-3 (prostate cancer) | ~10 µM more effective than celecoxib | [21] |
| Compound 232 | - | MCF-7 (breast cancer) | 0.0013 | [22] |
Table 2: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Various derivatives | RSV | as low as 0.02 | [16] |
| 14 derivatives | CVB-5 | 9 - 17 | [17] |
| 7 derivatives | RSV | 5 - 15 | [17] |
Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound b6 | hDPP III | 8.18 | [19] |
| Compound a6 | hDPP III | 9.83 | [19] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | Potent inhibition | [23] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | Potent inhibition | [23] |
Table 4: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [24] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | [24] |
| Compound 6c | E. coli (TolC mutant) | 2 | [12] |
Conclusion
Iodinated benzimidazole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The introduction of iodine can significantly enhance their therapeutic potential. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for biological screening. Further exploration of the structure-activity relationships will be instrumental in the design and development of novel, highly potent, and selective iodinated benzimidazole-based drugs for the treatment of cancer, infectious diseases, and other conditions.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Synthesis of Iodbenzimidazoles and Iodbenzoxazoles via Iodination of Arenediazonium Tosylates | Scientific.Net [scientific.net]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) is a potent, ATP-competitive inhibitor of the serine/threonine protein kinase CK2, a key regulator of numerous cellular processes. The aberrant activity of CK2 is implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of TIBI, detailing its inhibitory effects on CK2 and the downstream cellular consequences, including the induction of apoptosis and cell cycle arrest. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Protein Kinase CK2
The primary mechanism of action of 4,5,6,7-tetraiodo-1H-benzimidazole is its potent and selective inhibition of protein kinase CK2 (formerly known as casein kinase II). CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, survival, and differentiation. In many cancer types, CK2 is overexpressed and contributes to tumorigenesis by phosphorylating a wide array of substrates involved in key signaling pathways.
TIBI functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit. This prevents the transfer of a phosphate group from ATP to CK2 substrates, thereby blocking their phosphorylation and subsequent activation or inhibition. The high potency of TIBI is attributed to the four iodine atoms on the benzimidazole ring, which contribute to favorable interactions within the active site of the kinase. One of the most efficient CK2 inhibitors is 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), with a reported Ki of 23 nM[1].
Kinase Inhibition Profile
Table 1: Quantitative Data on CK2 Inhibition by TIBI and Related Compounds
| Compound | Target | Inhibition Constant (Ki) | IC50 | Notes |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | CK2 | 23 nM[1] | - | Highly potent inhibitor. |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | CK2 | - | ~0.5 µM | A commonly used selective CK2 inhibitor. |
| DMAT (a TBBi derivative) | CK2 | 40 nM | - | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole. |
Note: IC50 values are dependent on assay conditions, particularly the concentration of ATP.
Cellular Consequences of CK2 Inhibition by TIBI
By inhibiting CK2, TIBI triggers a cascade of downstream cellular events, primarily leading to the induction of apoptosis and cell cycle arrest in cancer cells. These effects are a direct consequence of the hypo-phosphorylation of key CK2 substrates.
Induction of Apoptosis
CK2 promotes cell survival by phosphorylating and regulating the function of numerous proteins involved in the apoptotic machinery. Inhibition of CK2 by TIBI disrupts these pro-survival signals, leading to programmed cell death. TIBI and its analogs have been shown to induce apoptosis in various leukemia and cancer cell lines[1]. The activity of 2-aminoalkylamino derivatives of tetrahalogenated benzimidazoles was notably higher (LD50 4.75–9.37 µM) than that of TBBi and TIBI (LD50 ≈ 20 µM)[2].
The induction of apoptosis by TIBI is thought to occur through the intrinsic (mitochondrial) pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: CK2 phosphorylates and inactivates pro-apoptotic proteins such as Bid. Inhibition of CK2 would therefore lead to an increase in active, pro-apoptotic Bcl-2 family members, tipping the balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.
Cell Cycle Arrest
CK2 is also a critical regulator of the cell cycle, phosphorylating key proteins that control cell cycle progression. Inhibition of CK2 by TIBI can lead to cell cycle arrest, preventing cancer cells from dividing. Although specific data for TIBI is limited, studies on related benzimidazole derivatives have shown the ability to arrest the cell cycle at different phases, often at the G1/S or G2/M transitions. This is typically achieved by modulating the activity of cyclin-dependent kinases (CDKs) and the levels of cyclins.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a key player in inflammation, immunity, and cancer cell survival. CK2 can directly phosphorylate the p65/RelA subunit of NF-κB, enhancing its transcriptional activity. By inhibiting CK2, TIBI can suppress the pro-survival activity of NF-κB, further contributing to its apoptotic effects.
Cytotoxicity in Cancer Cell Lines
Table 2: Cytotoxicity of TIBI and Related Benzimidazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / LD50 | Reference / Notes |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | LNCaP | Prostate Cancer | ≈ 20 µM (LD50) | Data inferred from studies on related compounds.[2] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | LNCaP | Prostate Cancer | ≈ 20 µM (LD50) | [2] |
| TBBi Derivative (K164) | SK-BR-3 | Breast Cancer | 8.92 µM (IC50) | 48h incubation. |
| TBBi Derivative (K164) | MCF-7 | Breast Cancer | > 10 µM (IC50) | 48h incubation. |
| TBBi Derivative (K164) | MDA-MB-231 | Breast Cancer | > 10 µM (IC50) | 48h incubation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TIBI.
In Vitro CK2 Kinase Assay
Objective: To determine the inhibitory activity of TIBI against protein kinase CK2.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
γ-³²P-ATP or a fluorescence-based kinase assay kit
-
TIBI dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add varying concentrations of TIBI (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding γ-³²P-ATP (or unlabeled ATP for fluorescence assays).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP, or by adding a stop solution for fluorescence assays.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of kinase inhibition for each TIBI concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of TIBI on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
TIBI dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TIBI (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
Objective: To quantify the induction of apoptosis by TIBI.
Materials:
-
Cancer cell lines
-
TIBI dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with TIBI at various concentrations for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
4,5,6,7-tetraiodo-1H-benzimidazole is a potent inhibitor of protein kinase CK2, a validated target in oncology. Its mechanism of action is centered on the ATP-competitive inhibition of CK2, leading to the disruption of pro-survival signaling pathways and the induction of apoptosis and cell cycle arrest in cancer cells. While more research is needed to fully elucidate its kinase selectivity profile and the precise molecular details of its downstream effects, the available data strongly supports its potential as a valuable chemical probe for studying CK2 biology and as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this promising molecule.
References
- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 4,5,6,7-tetraiodo-1H-benzimidazole and its Molecular Targets
For Immediate Release
This technical guide provides a comprehensive overview of the potential therapeutic applications of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a potent synthetic compound that has emerged as a significant inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic targeting of CK2-mediated pathologies, including cancer and viral infections.
Executive Summary
4,5,6,7-tetraiodo-1H-benzimidazole is a member of the polyhalogenated benzimidazole family of compounds, which are recognized for their protein kinase inhibitory activity. The substitution of iodine atoms at the 4, 5, 6, and 7 positions of the benzimidazole ring confers high potency and selectivity for Protein Kinase CK2. CK2 is a pleiotropic serine/threonine kinase that is constitutively active in numerous cancers and is exploited by various viruses for their replication. By inhibiting CK2, TIBI presents a promising strategy for inducing apoptosis in cancer cells and inhibiting viral propagation. This guide details the known quantitative data, experimental methodologies for its study, and the signaling pathways implicated in its mechanism of action.
Core Therapeutic Target: Protein Kinase CK2
The primary molecular target of 4,5,6,7-tetraiodo-1H-benzimidazole is Protein Kinase CK2 . CK2 is a key regulator of a vast number of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair. Its dysregulation is a hallmark of many human diseases.
Quantitative Inhibition Data
While extensive quantitative data for TIBI is still emerging, its high potency is well-documented. The following table summarizes the key inhibitory constant for TIBI against its primary target and provides comparative data for its well-studied tetrabromo-analogue, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), to offer a broader context of the activity of this class of compounds.
| Compound | Target | Inhibition Constant (Ki) | Cytotoxicity (LD50) | Reference |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | Protein Kinase CK2 | 23 nM | ≈ 20 µM | [1] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | Protein Kinase CK2 | - | ≈ 20 µM | [1] |
Therapeutic Implications
The potent inhibition of CK2 by TIBI suggests its utility in two major therapeutic areas: oncology and virology.
Anticancer Potential
Elevated levels of CK2 are found in a wide range of cancers, where it promotes cell survival and proliferation by phosphorylating and regulating numerous substrates in key oncogenic signaling pathways. Inhibition of CK2 by TIBI can counteract these effects, leading to cell cycle arrest and induction of apoptosis. The pro-apoptotic activity of halogenated benzimidazoles has been demonstrated in various cancer cell lines.[1][2]
Antiviral Activity
Many viruses, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), and SARS-CoV-2, hijack the host cell's CK2 to phosphorylate viral and cellular proteins, creating a favorable environment for viral replication. By inhibiting host cell CK2, TIBI can disrupt the viral life cycle, presenting a broad-spectrum antiviral strategy.
Signaling Pathways Modulated by TIBI
The therapeutic effects of TIBI are mediated through the modulation of signaling pathways downstream of CK2. The following diagrams illustrate the central role of CK2 in cancer and viral infection and how its inhibition by TIBI can restore normal cellular processes.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of 4,5,6,7-tetraiodo-1H-benzimidazole. The following sections provide generalized methodologies for key experiments based on studies of related compounds.
Protein Kinase CK2 Inhibition Assay
This assay is designed to quantify the inhibitory effect of TIBI on the enzymatic activity of Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (catalytic subunit α)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) dissolved in DMSO
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of TIBI (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP and recombinant CK2.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each TIBI concentration and determine the IC50 value.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of TIBI on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of TIBI (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using the solubilization buffer.
-
Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cells treated with TIBI.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) dissolved in DMSO
-
Annexin V-FITC (or another fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with the desired concentration of TIBI for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in the treated versus control populations.
Conclusion and Future Directions
4,5,6,7-tetraiodo-1H-benzimidazole is a highly potent inhibitor of Protein Kinase CK2, a critical therapeutic target in oncology and virology. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug developers. Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of TIBI, to expand the scope of its evaluation in a broader range of cancer cell lines and viral models, and to explore its potential in in vivo studies. The continued exploration of TIBI and its analogues holds significant promise for the development of novel targeted therapies.
References
- 1. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) as a Selective Protein Kinase CK2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2] It is a constitutively active enzyme, and its dysregulation is implicated in numerous human diseases, most notably cancer, where it is frequently overexpressed and contributes to tumor development and resistance to therapy.[3][4] This makes CK2 a compelling target for therapeutic intervention.
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) is a potent, ATP-competitive inhibitor of CK2.[2] As a member of the halogenated benzimidazole family, which includes the well-studied 4,5,6,7-tetrabromobenzimidazole (TBBi), TIBI offers a valuable tool for studying CK2-mediated signaling pathways and for the development of novel therapeutics.[2][5] The substitution of bromine with iodine can alter physicochemical properties, potentially enhancing binding affinity and selectivity for the target kinase.[6] These notes provide detailed data and protocols for utilizing TIBI as a selective CK2 inhibitor in research settings.
Mechanism of Action
Like other polyhalogenated benzimidazoles, TIBI functions as an ATP-competitive inhibitor.[5] The CK2 ATP-binding pocket possesses unique structural features, including a smaller hydrophobic pocket compared to many other kinases, which can be exploited for designing selective inhibitors.[7] TIBI binds to this site, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. This targeted inhibition allows for the elucidation of CK2's function in specific cellular pathways and provides a mechanism for its anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Inhibitory and Cytotoxic Data
The efficacy and selectivity of a kinase inhibitor are defined by its inhibitory constants (Kᵢ, IC₅₀) against the target kinase and its activity against a panel of other kinases. While specific selectivity panel data for TIBI is limited in publicly available literature, its high potency is established. Data for its close analog, 4,5,6,7-tetrabromobenzimidazole (TBBi), is often used as a reference point for the class.
| Compound | Target Kinase | Inhibitory Constant (Kᵢ) | IC₅₀ | Cell Line | Cytotoxicity (IC₅₀) | Reference |
| TIBI | CK2 | 23 nM | - | - | - | [2] |
| TBBi | CK2 | 0.5-1 µM | 0.9 µM | Jurkat | ~20 µM (LD₅₀) | [5][7][8] |
| TBBi | PIM-1 | - | > 10 µM | - | - | [9] |
| TBBi | PIM-3 | - | > 10 µM | - | - | [9] |
| TBBi | HIPK2 | - | > 10 µM | - | - | [9] |
| TBBi Derivative | - | - | - | MCF-7 | 5.30 µM | [10] |
| TBBi Derivative | - | - | - | CCRF-CEM | 6.80 µM | [10] |
Note: The table summarizes available data. TIBI is noted as one of the most efficient CK2 inhibitors.[2] TBBi data is provided for context on the selectivity profile of this class of compounds.
CK2-Regulated Signaling Pathways
CK2 phosphorylates hundreds of substrates, positioning it as a master regulator of numerous signaling pathways crucial for cell survival and proliferation.[1][4] Inhibition of CK2 by TIBI can therefore have pleiotropic effects by modulating these networks.
CK2 directly phosphorylates Akt at serine 129, a phosphorylation event that promotes cell viability and proliferation.[11] By inhibiting CK2, TIBI can prevent this activation, leading to downstream suppression of the pro-survival Akt/mTOR signaling axis.
The NF-κB pathway is central to inflammation and cell survival. CK2 can activate this pathway by phosphorylating several components, including the p65/RelA subunit of NF-κB at serine 529, which enhances its transcriptional activity.[11] TIBI-mediated inhibition of CK2 can block this pro-survival signaling.
CK2 is also known to activate the JAK/STAT pathway, which is critical for cytokine signaling, cell differentiation, and survival.[11] CK2 can phosphorylate both JAKs and STATs (e.g., STAT3), amplifying the signal. TIBI can be used to probe the role of CK2 in this signaling cascade.
Experimental Protocols & Workflows
This protocol describes how to measure the IC₅₀ value of TIBI for purified CK2 enzyme using a radiometric assay with a specific peptide substrate.
Materials:
-
Purified recombinant human CK2α or holoenzyme.
-
TIBI (dissolved in DMSO).
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).[12]
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of TIBI in kinase buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
In a 96-well plate, add 10 µL of diluted TIBI or control to each well.
-
Add 20 µL of purified CK2 enzyme (e.g., 10 ng) to each well. Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 20 µL of a reaction mixture containing the CK2 peptide substrate (final concentration ~200 µM) and [γ-³²P]ATP (final concentration ~100 µM).
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction by adding 25 µL of 0.75% phosphoric acid.
-
Spot 50 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse with acetone and let the paper air dry.
-
Measure the incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percent inhibition for each TIBI concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
This protocol assesses the effect of TIBI on the viability of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, CCRF-CEM).[10][13]
-
Complete cell culture medium.
-
TIBI (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader (570 nm).
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of TIBI in complete culture medium.
-
Remove the old medium and treat the cells with 100 µL of medium containing various concentrations of TIBI. Include a DMSO-only vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
This protocol confirms that TIBI inhibits CK2 inside cells by measuring the phosphorylation status of a known CK2 substrate, such as Akt (S129) or NF-κB p65 (S529).[10][11]
Materials:
-
Cell line of interest.
-
TIBI (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (S129), anti-total Akt, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Culture cells and treat with various concentrations of TIBI (and a DMSO control) for a specified time (e.g., 1-4 hours).
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Akt S129) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation upon TIBI treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetraiodo-1H-benzimidazole | 2098379-88-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetraiodo-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Polyhalogenated benzimidazoles are known to exhibit a range of biological activities, including the inhibition of protein kinases.[1] The incorporation of iodine atoms onto the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity and selectivity for biological targets. This document provides a proposed laboratory protocol for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole, based on established methods for the halogenation of benzimidazole precursors.
Data Presentation
A summary of the key quantitative data for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole is presented in the table below.
| Parameter | Value |
| Molecular Formula | C₇H₄I₄N₂ |
| Molecular Weight | 623.74 g/mol |
| Theoretical Yield | Not to exceed 100% of the limiting reagent |
| Physical Appearance | Expected to be a solid |
| Melting Point | Not empirically determined |
Experimental Protocols
Proposed Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
This protocol describes a proposed method for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole via the direct iodination of 1H-benzimidazole. The procedure is adapted from established methods for the exhaustive halogenation of aromatic systems, employing periodic acid as a potent oxidizing agent to facilitate the iodination.
Materials and Equipment:
-
1H-Benzimidazole
-
Periodic acid dihydrate (H₅IO₆)
-
Iodine (I₂)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Ethyl acetate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 1H-benzimidazole (1.0 eq), iodine (2.0 eq), and glacial acetic acid (a suitable volume to ensure stirring).
-
Addition of Reagents: To this mixture, add a solution of periodic acid dihydrate (0.8 eq) dissolved in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid. This solution should be added dropwise with stirring.
-
Reaction Conditions: Heat the resulting mixture to 65-70°C with continuous stirring. The progress of the reaction should be monitored by TLC. The reaction is expected to be complete when the characteristic purple color of iodine disappears.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. The product can then be extracted with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
References
Application of 4,5,6,7-tetraiodo-1H-benzimidazole in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) is a potent, ATP-competitive inhibitor of protein kinase CK2, a ser/thr kinase that is frequently overexpressed in a multitude of human cancers. CK2 plays a crucial role in cell growth, proliferation, and survival, making it a compelling target for anticancer therapy. Emerging research also suggests that TIBI and its halogenated benzimidazole analogs can inhibit other kinases, such as PIM-1, which is also implicated in oncogenesis. This dual inhibitory action may offer a synergistic approach to inducing cancer cell death. These application notes provide a summary of the effects of TIBI and its closely related analog, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), on various cancer cell lines and offer detailed protocols for key experimental assays.
Mechanism of Action
4,5,6,7-tetraiodo-1H-benzimidazole exerts its anticancer effects primarily through the inhibition of protein kinase CK2 and potentially PIM-1 kinase. These kinases are key regulators of numerous cellular processes that promote cancer cell survival and proliferation. By inhibiting CK2 and PIM-1, TIBI can trigger apoptosis (programmed cell death) in cancer cells.
The primary mechanism involves the disruption of anti-apoptotic signaling pathways. CK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as BID and caspase-3, thereby preventing cell death. Inhibition of CK2 by TIBI relieves this suppression, allowing the apoptotic cascade to proceed. Furthermore, both CK2 and PIM-1 are involved in the activation of survival pathways like JAK/STAT and NF-κB. TIBI-mediated inhibition of these kinases can lead to the downregulation of these pro-survival signals, further sensitizing cancer cells to apoptosis.
Data Presentation
The following tables summarize the cytotoxic activity of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), a structurally similar analog of TIBI, in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| CCRF-CEM | Acute Lymphoblastic Leukemia | TBBi | 12.43 | [1] |
| MCF-7 | Breast Carcinoma | TBBi | 12.61 | [1] |
| MDA-MB-231 | Breast Carcinoma | TBBi | >21.20 | [1] |
| K-562 | Chronic Myelogenous Leukemia | TBBi Derivative | Not specified | [2] |
| PC-3 | Prostate Cancer | TBBi Derivative | Not specified | [2] |
Note: Data for the tetraiodo- derivative (TIBI) is limited in publicly available literature; however, the tetrabromo- analog (TBBi) serves as a strong surrogate for understanding its potential efficacy.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of 4,5,6,7-tetraiodo-1H-benzimidazole in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of TIBI on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TIBI in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the TIBI dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by TIBI.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of TIBI for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.[3][4][5]
Western Blot Analysis for Phosphorylated Proteins
This protocol is to assess the effect of TIBI on the phosphorylation status of CK2 and PIM-1 downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
4,5,6,7-tetraiodo-1H-benzimidazole (TIBI)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-phospho-p65 (Ser529), anti-total-Akt, anti-total-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with TIBI as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mechanism of action of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI).
Caption: General experimental workflow for evaluating TIBI in cancer cell lines.
References
- 1. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5,6,7-tetraiodo-1H-benzimidazole in Protein Co-crystallization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-based drug design relies heavily on the determination of high-resolution three-dimensional structures of protein-ligand complexes. X-ray crystallography is a powerful technique for this purpose, but obtaining well-diffracting crystals and solving the phase problem can be significant bottlenecks. The use of heavy-atom derivatives has been a long-standing method to aid in phase determination.[1][2][3][4] Halogen atoms, particularly iodine, are effective heavy atoms due to their high electron density and anomalous scattering properties.[1]
This document provides detailed application notes and protocols for the use of 4,5,6,7-tetraiodo-1H-benzimidazole as a tool for protein co-crystallization and phasing. This compound offers a rigid, planar scaffold with four iodine atoms, making it an excellent candidate for heavy-atom derivatization. Its benzimidazole core also presents opportunities for hydrogen bonding and other interactions within a protein's binding site. The protocols outlined below cover both co-crystallization and crystal soaking methods.
Physicochemical Properties and Rationale for Use
4,5,6,7-tetraiodo-1H-benzimidazole is a halogenated aromatic heterocyclic compound. The four iodine atoms significantly increase its molecular weight and electron density, which is advantageous for its use as a heavy-atom derivative in X-ray crystallography. The planar nature of the benzimidazole ring system can facilitate stacking interactions within a protein binding pocket. The imidazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), allowing for specific interactions with protein residues.
The lipophilic character of the iodinated benzene ring suggests that the compound will likely bind to hydrophobic pockets on the protein surface or within active sites. Due to its expected low solubility in aqueous solutions, stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
Data Presentation
Successful co-crystallization and phasing with 4,5,6,7-tetraiodo-1H-benzimidazole should yield high-quality diffraction data. Below are tables summarizing expected data collection and phasing statistics based on typical values for successful heavy-atom derivatization experiments.
Table 1: Representative Data Collection and Refinement Statistics
| Data Collection Parameter | Native Protein | Protein + 4,5,6,7-tetraiodo-1H-benzimidazole |
| Wavelength (Å) | 1.0000 | 1.5418 (Cu Kα) |
| Resolution (Å) | 25.0 - 1.80 (1.85 - 1.80) | 30.0 - 2.10 (2.15 - 2.10) |
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit-cell parameters (Å) | a=50.2, b=65.1, c=75.4 | a=50.5, b=65.3, c=75.6 |
| Rmerge | 0.065 (0.45) | 0.072 (0.51) |
| I/σ(I) | 15.2 (2.1) | 12.8 (2.3) |
| Completeness (%) | 99.8 (99.5) | 99.9 (99.7) |
| Redundancy | 6.5 (6.3) | 6.8 (6.5) |
| Refinement | ||
| Resolution (Å) | 25.0 - 1.80 | 30.0 - 2.10 |
| No. of reflections | 25,432 | 18,765 |
| Rwork / Rfree | 0.185 / 0.210 | 0.201 / 0.235 |
| No. of atoms | ||
| Protein | 2,450 | 2,450 |
| Ligand | - | 12 |
| Water | 210 | 155 |
| B-factors (Ų) | ||
| Protein | 25.5 | 30.2 |
| Ligand | - | 35.8 |
| Water | 32.1 | 38.4 |
| R.m.s. deviations | ||
| Bond lengths (Å) | 0.005 | 0.006 |
| Bond angles (°) | 1.1 | 1.2 |
Values in parentheses are for the highest resolution shell.
Table 2: Single-wavelength Anomalous Dispersion (SAD) Phasing Statistics
| Phasing Parameter | Value |
| Resolution (Å) | 30.0 - 2.5 |
| No. of Iodine Sites | 2 |
| Phasing Power (Anomalous) | 1.95 |
| Figure of Merit (after solvent flattening) | 0.75 |
| Rcullis (Anomalous) | 0.68 |
Experimental Protocols
Protocol 1: Co-crystallization of a Target Protein with 4,5,6,7-tetraiodo-1H-benzimidazole
This protocol describes the setup of co-crystallization trials using the sitting drop vapor diffusion method.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-15 mg/mL) in a low ionic strength buffer.
-
4,5,6,7-tetraiodo-1H-benzimidazole.
-
Dimethyl sulfoxide (DMSO).
-
Crystallization screens (commercial or custom).
-
Crystallization plates (e.g., 96-well sitting drop plates).
-
Pipettes and tips.
Methodology:
-
Preparation of the Ligand Stock Solution:
-
Dissolve 4,5,6,7-tetraiodo-1H-benzimidazole in 100% DMSO to a final concentration of 100 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare serial dilutions of the stock solution (e.g., 50 mM, 20 mM, 10 mM) in 100% DMSO.
-
-
Preparation of the Protein-Ligand Complex:
-
To the purified protein solution, add the 4,5,6,7-tetraiodo-1H-benzimidazole stock solution to achieve a final ligand concentration that is in 2- to 10-fold molar excess over the protein.
-
The final concentration of DMSO in the protein solution should not exceed 5% (v/v) to avoid detrimental effects on protein stability and crystallization.
-
Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.
-
-
Setting up Crystallization Trials:
-
Use the sitting drop vapor diffusion method. Pipette the reservoir solution into the wells of the crystallization plate.
-
In the drop wells, mix the protein-ligand complex solution with the reservoir solution in various ratios (e.g., 1:1, 1:2, 2:1). The total drop volume is typically 200-500 nL.
-
Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Monitor the drops for crystal growth regularly over several days to weeks.
-
If initial hits are found, optimize the crystallization conditions by varying the pH, precipitant concentration, and ligand concentration.
-
Protocol 2: Soaking of Pre-existing Protein Crystals with 4,5,6,7-tetraiodo-1H-benzimidazole
This protocol is for introducing the heavy-atom compound into already grown protein crystals.
Materials:
-
Apo-protein crystals.
-
4,5,6,7-tetraiodo-1H-benzimidazole stock solution (100 mM in DMSO).
-
Stabilizing solution (artificial mother liquor) containing all components of the crystallization reservoir solution, potentially with a slightly higher precipitant concentration.
-
Cryoprotectant solution (if required for flash-cooling).
-
Crystal harvesting loops.
Methodology:
-
Preparation of the Soaking Solution:
-
Prepare a soaking solution by adding the 4,5,6,7-tetraiodo-1H-benzimidazole stock solution to the stabilizing solution.
-
Screen a range of final ligand concentrations, typically from 0.1 mM to 10 mM. The final DMSO concentration should be kept as low as possible.
-
-
Crystal Soaking:
-
Carefully transfer a pre-grown apo-crystal from its growth drop into a drop of the soaking solution.
-
Soaking times can vary from minutes to days. It is recommended to test a range of soaking times (e.g., 10 minutes, 1 hour, 6 hours, 24 hours).
-
Monitor the crystal for any signs of cracking or dissolution during the soak.
-
-
Back-Soaking (Optional):
-
To remove non-specifically bound ligand, a back-soak can be performed.
-
Transfer the crystal from the soaking solution to a drop of stabilizing solution without the ligand for a short period (e.g., 1-5 minutes).
-
-
Cryoprotection and Data Collection:
-
If the crystals are to be flash-cooled, transfer the soaked crystal to a cryoprotectant solution that also contains 4,5,6,7-tetraiodo-1H-benzimidazole at the same concentration as the soaking solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect diffraction data at a synchrotron source, preferably at the copper K-alpha wavelength (1.5418 Å) to maximize the anomalous signal from the iodine atoms.
-
Visualizations
Diagram 1: Co-crystallization Workflow
Caption: Workflow for protein co-crystallization.
Diagram 2: Heavy-Atom Phasing Logic
Caption: Logic of SAD phasing with heavy atoms.
Diagram 3: Potential Binding Interactions
Caption: Potential interactions in the binding site.
References
Application Note & Protocol: Preparation of Stock Solutions of 4,5,6,7-tetraiodo-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4,5,6,7-tetraiodo-1H-benzimidazole. This compound is a heavily halogenated heterocyclic molecule, serving as a key intermediate in the synthesis of various biologically active derivatives, including potential kinase inhibitors.[1][2][3] Due to its poor aqueous solubility, proper techniques for creating stock solutions in organic solvents are critical for its use in experimental settings. This protocol outlines the necessary safety precautions, solubility characteristics, a detailed step-by-step procedure for stock solution preparation, and recommendations for storage to ensure solution stability and integrity.
Compound Information
4,5,6,7-tetraiodo-1H-benzimidazole is a synthetic organic compound characterized by a benzimidazole core fully substituted with iodine atoms on the benzene ring. This high degree of halogenation significantly influences its chemical properties, particularly its lipophilicity and molecular weight.
| Property | Data |
| Molecular Formula | C₇H₂I₄N₂ |
| Molecular Weight | 621.71 g/mol |
| Appearance | Typically an off-white to yellowish solid |
| Common Name | 4,5,6,7-Tetraiodobenzimidazole |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[4]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory hood to avoid inhalation of dust or fumes.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[5]
-
Spills: In case of a spill, use an absorbent material to contain it, and dispose of the waste in accordance with local regulations.[5]
-
Storage of Solid: Store the solid compound in a tightly-sealed container in a cool, dry place, protected from light.[4][5]
Solubility Profile
The tetra-iodination of the benzimidazole core renders the molecule highly lipophilic and poorly soluble in aqueous solutions. The parent benzimidazole compound is soluble in alcohol and aqueous acids, but the properties of this derivative are different.[6] Organic solvents are required for its dissolution.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |
| Ethanol (Dry) | Soluble | Has been used as a solvent for this compound in synthesis reactions.[1] |
| Methanol | Sparingly Soluble | May require heating or sonication to fully dissolve. |
| Water | Insoluble | Not suitable as a solvent. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed method for preparing a 10 mM stock solution, a common starting concentration for in vitro experiments.
4.1. Materials and Equipment
-
4,5,6,7-tetraiodo-1H-benzimidazole (solid)
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate glassware (e.g., 1.5 mL microcentrifuge tube or small glass vial)
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Cryo-storage vials for aliquots
4.2. Calculation To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Molecular Weight (MW): 621.71 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Mass per Liter: 0.010 mol/L * 621.71 g/mol = 6.2171 g/L
-
Mass per Milliliter: 6.2171 g/L / 1000 mL/L = 6.2171 mg/mL
Therefore, to prepare 1 mL of a 10 mM stock solution, weigh 6.22 mg of 4,5,6,7-tetraiodo-1H-benzimidazole.
4.3. Step-by-Step Procedure
-
Weighing: Carefully weigh 6.22 mg of 4,5,6,7-tetraiodo-1H-benzimidazole on an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube or a small glass vial.
-
Adding Solvent: Add 1.0 mL of high-purity DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in cryo-storage vials.
-
Storage: Store the aliquots in a freezer at -20°C or -80°C for long-term stability. Ensure vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Visual Diagrams
5.1. Experimental Workflow
Caption: Workflow for preparing a 10 mM stock solution.
5.2. Application Context: Mechanism of Kinase Inhibition
Derivatives of 4,5,6,7-tetraiodo-1H-benzimidazole are explored as kinase inhibitors.[1][3] The diagram below illustrates the general mechanism by which such inhibitors function.
Caption: General mechanism of competitive kinase inhibition.
References
- 1. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5,6,7-tetraiodo-1H-benzimidazole as a Molecular Probe for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetraiodo-1H-benzimidazole is a potent, ATP-competitive inhibitor of protein kinase CK2 (formerly Casein Kinase II). As a member of the halogenated benzimidazole class of kinase inhibitors, it offers a valuable tool for studying the cellular functions of CK2 and for the development of novel therapeutics targeting this ubiquitous serine/threonine kinase. CK2 is implicated in a wide range of cellular processes, including cell cycle regulation, DNA repair, and apoptosis, and its dysregulation is linked to various diseases, most notably cancer. These application notes provide a summary of the known quantitative data for 4,5,6,7-tetraiodo-1H-benzimidazole and its analogs, along with detailed protocols for its use in kinase research.
Data Presentation
The following tables summarize the in vitro inhibitory activity of 4,5,6,7-tetraiodo-1H-benzimidazole and its closely related tetrabromo-analog against their primary target, protein kinase CK2.
Table 1: In Vitro Inhibitory Activity against Protein Kinase CK2
| Compound | Synonym | Target Kinase | IC50 (µM) | Ki (µM) | Notes |
| 4,5,6,7-tetraiodo-1H-benzimidazole | TIBIPIP | CK2 | 0.075[1] | Not Reported | A potent inhibitor of CK2. |
| 4,5,6,7-tetrabromo-1H-benzimidazole | TBBi, TBBz | CK2 | Not Reported | 0.5 - 1[1] | A well-characterized, selective ATP-competitive inhibitor of CK2.[1] |
Table 2: Cytotoxic Activity of a Related Analog (4,5,6,7-tetrabromo-1H-benzimidazole)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 5.30[2] | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.80[2] | Not Specified |
Signaling Pathways
Protein kinase CK2 is a key regulator of numerous signaling pathways critical for cell proliferation, survival, and differentiation. Inhibition of CK2 by 4,5,6,7-tetraiodo-1H-benzimidazole can be used to probe the roles of these pathways in various biological and pathological contexts.
Caption: CK2 signaling pathways modulated by 4,5,6,7-tetraiodo-1H-benzimidazole.
Experimental Protocols
The following protocols are provided as a guide for using 4,5,6,7-tetraiodo-1H-benzimidazole in kinase research. These are general protocols and may require optimization based on the specific experimental setup, cell lines, and reagents used.
Protocol 1: In Vitro Kinase Assay for CK2 Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of 4,5,6,7-tetraiodo-1H-benzimidazole against protein kinase CK2.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human protein kinase CK2
-
CK2 substrate (e.g., α-casein or a specific peptide substrate)
-
4,5,6,7-tetraiodo-1H-benzimidazole (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphor screen and imager
Procedure:
-
Prepare a serial dilution of 4,5,6,7-tetraiodo-1H-benzimidazole in kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a microcentrifuge tube, add the kinase assay buffer, the test compound at various concentrations, and the recombinant CK2 enzyme.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the CK2 substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for a predetermined time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of incorporated ³²P into the substrate using a phosphor imager.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value using appropriate software.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of 4,5,6,7-tetraiodo-1H-benzimidazole on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
4,5,6,7-tetraiodo-1H-benzimidazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 4,5,6,7-tetraiodo-1H-benzimidazole in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol is to confirm the inhibition of CK2 activity in a cellular context by measuring the phosphorylation status of a known CK2 substrate.
Materials:
-
Cancer cell line of interest
-
4,5,6,7-tetraiodo-1H-benzimidazole
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129)
-
Primary antibody against the total protein of the CK2 substrate
-
Secondary antibody conjugated to HRP
-
ECL Western blotting detection reagents
-
PVDF membrane
-
SDS-PAGE equipment
Procedure:
-
Treat the cells with different concentrations of 4,5,6,7-tetraiodo-1H-benzimidazole for a specified time.
-
Lyse the cells using lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental needs. The inhibitory profile and cellular effects of 4,5,6,7-tetraiodo-1H-benzimidazole may vary between different kinases and cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental parameters.
References
Application Notes & Protocols: Derivatization of 4,5,6,7-Tetraiodo-1H-benzimidazole for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhalogenated benzimidazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory effects on protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1][2] Among these, derivatives of 4,5,6,7-tetrabromobenzimidazole (TBBi) have been extensively studied as selective inhibitors of protein kinase CK2 (formerly casein kinase II).[3][4][5] Building upon this research, the substitution of bromine with iodine to create 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) presents a promising strategy for developing next-generation kinase inhibitors. The larger atomic radius and increased lipophilicity of iodine may lead to enhanced binding affinity and selectivity for target proteins.[6]
These application notes provide a comprehensive guide to the proposed derivatization of TIBI to enhance its biological activity, with a primary focus on the inhibition of protein kinase CK2. The protocols outlined below are based on established methods for analogous tetrabromobenzimidazole derivatives and are intended to serve as a foundational methodology for researchers in this field.
Target Signaling Pathway: Protein Kinase CK2
Protein kinase CK2 is a ubiquitous serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival.[2] Its activity is often elevated in cancer cells, where it contributes to tumor progression by phosphorylating a wide range of substrates involved in key signaling pathways that suppress apoptosis and promote cell cycle progression.[1][7] Therefore, the development of potent and selective CK2 inhibitors is a promising therapeutic strategy for cancer treatment.
Caption: Proposed mechanism of action for 4,5,6,7-tetraiodo-1H-benzimidazole derivatives.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various halogenated benzimidazole derivatives against protein kinase CK2, providing a benchmark for the development of novel TIBI analogues.
| Compound | Target Kinase | IC50 (µM) | Ki (nM) | Reference |
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | CK2 | - | - | [3] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | - | 40 | [4][8] |
| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole (2c) | CK2 | - | <100 | [4] |
| 4,5,6,7-Tetrabromo-2-aminobenzimidazole (2a) | CK2 | - | <100 | [4] |
| 4,5,6,7-Tetrabromo-2-isoproylaminobenzimidazole (2e) | CK2 | - | <100 | [4] |
| 4,5,6,7-Tetrabromo-2-methylsulfanylbenzimidazole (8) | CK2 | - | <100 | [4] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | CK2 (weak) | 5.30 (MCF-7) | - | [7] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164) | CK2 | - | - | [9] |
Experimental Protocols
The following protocols describe the general procedures for the synthesis and biological evaluation of novel 4,5,6,7-tetraiodo-1H-benzimidazole derivatives.
Protocol 1: Synthesis of N-1 Substituted 4,5,6,7-Tetraiodo-1H-benzimidazole Derivatives
This protocol outlines the N-alkylation of the 4,5,6,7-tetraiodo-1H-benzimidazole core.
Caption: Workflow for N-1 position derivatization.
Materials:
-
4,5,6,7-tetraiodo-1H-benzimidazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,5,6,7-tetraiodo-1H-benzimidazole (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of C-2 Substituted 4,5,6,7-Tetraiodo-1H-benzimidazole Derivatives
This protocol describes the introduction of various functional groups at the C-2 position.
Caption: Workflow for C-2 position derivatization.
Materials:
-
Tetraiodobenzene-1,2-diamine
-
Aldehyde or carboxylic acid derivative
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate solution
-
Appropriate solvents for recrystallization
Procedure:
-
Synthesize tetraiodobenzene-1,2-diamine from a suitable starting material.
-
In a round-bottom flask, mix tetraiodobenzene-1,2-diamine (1 equivalent) with the desired aldehyde or carboxylic acid (1.1 equivalents).
-
Add PPA or Eaton's reagent as a catalyst and solvent.
-
Heat the mixture to 120-150 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully add it to a stirred solution of sodium bicarbonate to neutralize the acid.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the synthesized compounds against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
Synthesized TIBI derivatives
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the TIBI derivatives in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the TIBI derivative at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Cytotoxicity Assay
This protocol assesses the effect of the synthesized compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Synthesized TIBI derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the TIBI derivatives for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 5: Apoptosis Assay
This protocol is to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.
Materials:
-
Cancer cell line
-
Synthesized TIBI derivatives
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the TIBI derivatives at their IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The derivatization of 4,5,6,7-tetraiodo-1H-benzimidazole at the N-1 and C-2 positions represents a promising avenue for the development of novel and potent protein kinase inhibitors. The protocols provided herein offer a systematic approach to the synthesis, characterization, and biological evaluation of these compounds. By leveraging the established structure-activity relationships of halogenated benzimidazoles and the unique properties of iodine, researchers can aim to discover new therapeutic agents with enhanced activity and selectivity against critical targets like protein kinase CK2.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4,5,6,7-Tetraiodo-1H-benzimidazole | 2098379-88-3 | Benchchem [benchchem.com]
- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4,5,6,7-tetraiodo-1H-benzimidazole. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 4,5,6,7-tetraiodo-1H-benzimidazole.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inadequate Iodination: The iodinating reagent may be inactive, or the reaction conditions (temperature, time) may be insufficient for complete iodination. 2. Decomposition of Starting Material or Product: The reaction temperature might be too high, or the reaction mixture may be exposed to light, leading to the decomposition of the benzimidazole core or the iodinated product. 3. Incorrect Stoichiometry: The molar ratio of the iodinating agent to the benzimidazole starting material may be incorrect. | 1. Verify Reagent Activity: Use a fresh batch of the iodinating reagent. Consider using a more reactive iodinating system, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid. 2. Optimize Reaction Conditions: Run the reaction at a lower temperature for a longer duration. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Adjust Stoichiometry: Ensure at least four equivalents of the iodinating agent are used per equivalent of the starting benzimidazole. A slight excess of the iodinating agent may be beneficial. |
| Incomplete Iodination (Mixture of Partially Iodinated Products) | 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Intermediates: Partially iodinated benzimidazoles may precipitate out of the reaction mixture before being fully iodinated. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting material and partially iodinated intermediates. 2. Use a Co-solvent: Employ a solvent system that ensures the solubility of all intermediates throughout the reaction. For example, a mixture of acetic acid and a chlorinated solvent might be effective. |
| Product is a Dark, Intractable Tar | 1. Oxidation/Decomposition: The reaction conditions may be too harsh, leading to the formation of polymeric byproducts. 2. Presence of Impurities in Starting Materials: Impurities in the starting benzimidazole or solvents can lead to side reactions. | 1. Milder Reaction Conditions: Use a less aggressive iodinating agent or lower the reaction temperature. The addition of a radical scavenger might be beneficial. 2. Purify Starting Materials: Ensure the purity of the starting benzimidazole and use anhydrous, high-purity solvents. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Low Crystallinity of the Product: The crude product may be amorphous, making recrystallization difficult. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization Screening: Test a variety of solvents and solvent mixtures for recrystallization. A slow evaporation or vapor diffusion technique might induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole?
A1: The most common starting material is 1H-benzimidazole. The synthesis involves the direct iodination of the benzimidazole core.
Q2: Which iodinating agents are most effective for this synthesis?
A2: While various iodinating agents can be used, a combination of iodine (I₂) and an oxidizing agent (e.g., nitric acid, periodic acid) in a suitable solvent like acetic acid is a common approach. Alternatively, N-iodosuccinimide (NIS) in an organic solvent, sometimes with an acid catalyst, can provide a milder and more controlled reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (1H-benzimidazole) and spots for the mono-, di-, tri-, and tetra-iodinated products will be observed. The reaction is complete when the spot corresponding to the starting material is no longer visible, and the major spot corresponds to the desired product. LC-MS can also be used for more detailed monitoring.
Q4: What is the expected yield for this reaction?
A4: The yields for the synthesis of halogenated benzimidazoles can vary significantly depending on the specific substrate and reaction conditions. For similar tetrabromobenzimidazole derivatives, yields have been reported in the range of 40-91%.[1] A well-optimized procedure for 4,5,6,7-tetraiodo-1H-benzimidazole should aim for a yield within this range.
Q5: What are the key safety precautions to take during this synthesis?
A5: Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Strong acids and oxidizing agents are also hazardous. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole using Iodine and an Oxidizing Agent
This protocol is adapted from procedures for the synthesis of analogous tetrabromobenzimidazoles.
Materials:
-
1H-Benzimidazole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or concentrated nitric acid (HNO₃)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in glacial acetic acid.
-
To this solution, add iodine (4.5 equivalents).
-
Slowly add the oxidizing agent (e.g., periodic acid, 1 equivalent) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of dimethylformamide and water).
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a pure product, column chromatography can be employed.
Materials:
-
Crude 4,5,6,7-tetraiodo-1H-benzimidazole
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4,5,6,7-tetraiodo-1H-benzimidazole.
Comparative Data of Halogenated Benzimidazole Synthesis
The following table summarizes reported yields for the synthesis of various tetrabromobenzimidazole derivatives to provide a benchmark for researchers.
| Derivative | Reaction Conditions | Yield (%) | Reference |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | N-alkylation of TBBi with phenacyl halides | 40-91 | [1] |
| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propyl esters | (i) 3-bromopropan-1-ol, K₂CO₃, CH₃CN, reflux; (ii) Acyl chloride, DMAP, DCM | Not specified for the tetra-bromo intermediate, but for subsequent esterification. | [2] |
Visualizations
Caption: A general workflow diagram for the synthesis and purification of 4,5,6,7-tetraiodo-1H-benzimidazole.
Caption: A decision tree to troubleshoot low product yield in the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
References
troubleshooting low solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is 4,5,6,7-tetraiodo-1H-benzimidazole poorly soluble in my aqueous buffer?
The low aqueous solubility of 4,5,6,7-tetraiodo-1H-benzimidazole is an inherent characteristic of its molecular structure. Polyhalogenated benzimidazoles are known for their poor solubility in water.[1] The four iodine atoms significantly increase the molecule's molecular weight and lipophilicity (hydrophobicity), leading to unfavorable interactions with polar water molecules and a strong preference for the crystalline solid state.
Q2: What is the expected solubility of this compound?
While specific quantitative solubility data for 4,5,6,7-tetraiodo-1H-benzimidazole in various buffers is not extensively published, the expected solubility based on its chemical properties and comparison to similar polyhalogenated compounds is summarized below.
| Solvent/Buffer System | Expected Solubility | Rationale |
| Aqueous Buffers (e.g., PBS, Tris, pH 7.4) | Very Low (< 10 µg/mL) | The molecule is highly lipophilic and lacks easily ionizable groups at neutral pH. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble to Highly Soluble | These solvents can effectively disrupt the crystal lattice and solvate the large, nonpolar molecule.[2] |
| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | Offers a compromise between polar and nonpolar characteristics. |
| Acidic Aqueous Buffers (e.g., pH < 4) | Potentially Slightly Increased | Protonation of the imidazole ring may slightly enhance solubility. |
| Alkaline Aqueous Buffers (e.g., pH > 9) | Potentially Increased | Deprotonation of the imidazole N-H group may increase solubility. |
Q3: How can I prepare a working solution of 4,5,6,7-tetraiodo-1H-benzimidazole in an aqueous buffer?
The most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer. This is a standard technique for handling poorly water-soluble compounds.[3][4]
Primary Recommended Method: Using a Co-Solvent
-
Prepare a Stock Solution: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can assist in dissolution.
-
Perform Serial Dilutions: Add the DMSO stock solution to your aqueous buffer in a stepwise manner to achieve the final desired concentration. It is crucial to ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[3] If the compound precipitates upon dilution, refer to the troubleshooting workflow in Q5.
Alternative Methods (Use with Caution):
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent.[5] Systematically adjusting the pH of your buffer away from the compound's isoelectric point may increase solubility. Given that the benzimidazole N-H is weakly acidic, increasing the pH to 8.5-9.5 may deprotonate it and improve solubility. However, ensure the altered pH does not affect your experiment or the compound's stability.
-
Use of Solubilizing Agents: For challenging cases, incorporating excipients such as cyclodextrins (e.g., methyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween-80 at <0.1%) in the buffer can help maintain the compound in solution.[6][7]
Q4: What is the pKa of 4,5,6,7-tetraiodo-1H-benzimidazole?
Q5: My compound dissolved in DMSO but precipitated when added to the buffer. What should I do?
This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final mixed-solvent system is exceeded. Follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 20 mM stock solution of 4,5,6,7-tetraiodo-1H-benzimidazole (MW: 621.7 g/mol ) in DMSO.
Materials:
-
4,5,6,7-tetraiodo-1H-benzimidazole powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation:
-
To make 1 mL of a 20 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 621.7 g/mol * 1000 mg/g = 12.43 mg
-
-
Weighing: Carefully weigh out 12.43 mg of the compound and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or warm gently to 30-37°C. Visually inspect to ensure a clear, particulate-free solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Aqueous Solubility Assessment by the "Shake-Flask" Method
Objective: To determine the kinetic solubility of the compound in a specific aqueous buffer (e.g., PBS, pH 7.4). This method measures the concentration of a compound in a saturated solution prepared by diluting a DMSO stock.[10]
Materials:
-
10 mM stock solution of the compound in DMSO (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plate with a low-binding membrane
-
96-well collection plate (UV-transparent if using a plate reader)
-
Plate shaker
-
Vacuum filtration manifold or centrifuge with a plate rotor
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis plate reader)
Procedure:
-
Preparation: Add 190 µL of the aqueous buffer to the wells of the 96-well filter plate.
-
Spiking: Add 10 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final concentration of 500 µM in 5% DMSO. Prepare in triplicate.
-
Equilibration: Seal the plate and place it on a plate shaker. Shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid:
-
Filtration: Place the filter plate on top of a collection plate and apply a vacuum to draw the soluble fraction through the filter.
-
Centrifugation: Alternatively, centrifuge the sealed plate at high speed to pellet the undissolved precipitate. Carefully collect the supernatant.
-
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a pre-established calibration curve on your analytical instrument. The resulting concentration is the kinetic solubility under these conditions.
Biological Context: Relevance to Signaling Pathways
Polyhalogenated benzimidazoles are widely recognized as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).[1] CK2 is a constitutively active serine/threonine kinase that plays a critical role in promoting cell survival, proliferation, and suppressing apoptosis by phosphorylating key proteins in several major signaling pathways.[2][11][12] Therefore, difficulties in solubilizing 4,5,6,7-tetraiodo-1H-benzimidazole often arise in the context of studying its effects on these pathways.
Caption: Role of Protein Kinase CK2 in signaling pathways.
References
- 1. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protein kinase CK2: a potential therapeutic | Senhwa Biosciences, Inc. [senhwabio.com]
optimizing 4,5,6,7-tetraiodo-1H-benzimidazole concentration for in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 4,5,6,7-tetraiodo-1H-benzimidazole, a potent inhibitor of protein kinase CK2, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4,5,6,7-tetraiodo-1H-benzimidazole?
A1: 4,5,6,7-tetraiodo-1H-benzimidazole and its related polyhalogenated benzimidazole derivatives are potent, ATP-competitive inhibitors of protein kinase CK2.[1][2] This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[1]
Q2: What is a recommended starting concentration for my in vitro kinase assay?
A2: For a typical in vitro CK2 kinase assay, a starting concentration range of 100 nM to 10 µM is recommended. The half-maximal inhibitory concentration (IC₅₀) can vary based on experimental conditions, particularly the ATP concentration. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q3: In which solvents is this compound soluble?
A3: Due to its lipophilic nature, 4,5,6,7-tetraiodo-1H-benzimidazole has low solubility in aqueous solutions.[3] It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3][4] Subsequent dilutions into your aqueous assay buffer should ensure the final solvent concentration is low (typically <1%) to avoid impacting enzyme activity or cell viability.
Q4: Why am I observing different inhibitory activity compared to published data?
A4: Discrepancies in IC₅₀ values can arise from variations in experimental setups.[5] Key factors include:
-
ATP Concentration: Since the inhibitor is ATP-competitive, its apparent potency (IC₅₀) will increase as the ATP concentration in the assay decreases.[5][6] For comparable results, it is recommended to use an ATP concentration close to the Michaelis-Menten constant (Kₘ) of the kinase.[5]
-
Enzyme and Substrate Concentration: The amounts of purified kinase and substrate used can affect the reaction kinetics and, consequently, the measured inhibition.[6]
-
Assay Technology: Different assay formats (e.g., radioactive [³²P]-ATP vs. luminescence-based like ADP-Glo™) have varying sensitivities and potential for interference.[7][8]
-
Purity of Reagents: The purity of the inhibitor and the recombinant kinase can significantly impact results.
Troubleshooting Guides
Problem 1: The inhibitor shows no or very low activity in my in vitro kinase assay.
-
Possible Cause: Solubility and Precipitation.
-
Solution: Ensure the compound is fully dissolved in your stock solvent before diluting it into the aqueous assay buffer. Visually inspect the final assay mixture for any signs of precipitation. Consider lowering the final assay concentration or using a co-solvent if solubility is a persistent issue.[4]
-
-
Possible Cause: Inappropriate ATP Concentration.
-
Solution: If the ATP concentration in your assay is too high, it can outcompete the inhibitor. Try reducing the ATP concentration to a level at or near the Kₘ for CK2.[5]
-
-
Possible Cause: Degraded Inhibitor.
-
Solution: Ensure the compound has been stored correctly (cool, dry, and dark place). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inactive Enzyme.
-
Solution: Verify the activity of your recombinant CK2 enzyme using a positive control (an assay without any inhibitor). Ensure the enzyme has been stored properly and has not lost activity.
-
Problem 2: I am seeing high variability between replicate wells.
-
Possible Cause: Inconsistent Pipetting.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all reagents, especially after adding the inhibitor. For multi-well plates, be mindful of potential evaporation from edge wells; consider filling outer wells with buffer or PBS to create a humidity barrier.
-
-
Possible Cause: Compound Precipitation.
-
Solution: As mentioned above, poor solubility can lead to inconsistent concentrations across wells. Lower the final concentration or check the final DMSO percentage in your assay.
-
-
Possible Cause: Assay Plate Issues.
-
Solution: Some compounds can bind non-specifically to certain types of microplates. Using low-binding polypropylene plates for compound storage and dilution can be beneficial.[7]
-
Problem 3: The inhibitor works in cell-based assays but not in my in vitro kinase assay.
-
Possible Cause: Off-Target Effects or Indirect Mechanism.
-
Solution: In a cellular context, the observed effect might be due to the inhibition of other kinases or an indirect effect on a signaling pathway. The purified in vitro assay is specific to the target kinase (CK2). This discrepancy highlights the importance of cell-free assays for confirming direct target engagement.[9]
-
-
Possible Cause: Pro-drug Activation.
-
Solution: While less common for this specific compound, some molecules require metabolic activation within the cell to become active inhibitors. An in vitro assay lacks this metabolic machinery.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Polyhalogenated Benzimidazoles against Protein Kinase CK2
| Compound | Structure | Target Kinase | IC₅₀ / Kᵢ | Assay Conditions |
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Polyhalogenated Benzimidazole | Human CK2 | Kᵢ = 0.40 µM (as TBB) | Varies by study |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Polyhalogenated Benzimidazole | Human CK2 | Kᵢ = 23 µM | Varies by study |
| CX-4945 (Silmitasertib) | Benzimidazole Derivative | Human CK2 | IC₅₀ ≈ 1 nM | Varies by study |
Data compiled from various sources. Kᵢ and IC₅₀ values are highly dependent on assay conditions, particularly ATP concentration.[6][10]
Experimental Protocols
Protocol: In Vitro CK2 Kinase Activity Assay using ADP-Glo™
This protocol provides a general framework for measuring the activity of CK2 and its inhibition by 4,5,6,7-tetraiodo-1H-benzimidazole.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- CK2 Enzyme: Dilute recombinant human CK2 to the desired working concentration (e.g., 5-20 ng/reaction) in kinase buffer. Determine the optimal concentration empirically.[6]
- Substrate: Prepare a working solution of a specific CK2 peptide substrate (e.g., RRREEETEEE) in kinase buffer. Determine the optimal concentration empirically.
- ATP Solution: Prepare a working solution of ATP in kinase buffer. The concentration should ideally be close to the Kₘ of CK2 for ATP.
- Inhibitor: Prepare a serial dilution of 4,5,6,7-tetraiodo-1H-benzimidazole from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Kinase Reaction:
- Add 5 µL of inhibitor dilution (or DMSO for control) to the wells of a 384-well plate.
- Add 10 µL of the enzyme/substrate mixture to each well.
- Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 µL of the ATP solution.
- Incubate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is within the linear range.
3. Signal Detection (ADP-Glo™ Assay):
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid | 26751-24-6 | Benchchem [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4,5,6,7-tetraiodo-1H-benzimidazole during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,5,6,7-tetraiodo-1H-benzimidazole during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4,5,6,7-tetraiodo-1H-benzimidazole?
A1: The primary factors contributing to the degradation of 4,5,6,7-tetraiodo-1H-benzimidazole are exposure to light, strong oxidizing agents, high temperatures, and potentially certain solvents. The multiple iodine substituents on the benzimidazole ring can be susceptible to deiodination, particularly under harsh conditions.[1][2][3]
Q2: How can I visually identify if my sample of 4,5,6,7-tetraiodo-1H-benzimidazole has started to degrade?
A2: A common sign of degradation is a change in color of the solid compound or its solutions. Pure 4,5,6,7-tetraiodo-1H-benzimidazole is expected to be a stable solid.[4] Discoloration, often to a brownish or purplish hue, may indicate the formation of elemental iodine (I₂) due to deiodination. For solutions, a change in color or the appearance of a precipitate can also signify degradation.
Q3: What are the best practices for storing solid 4,5,6,7-tetraiodo-1H-benzimidazole?
A3: To ensure the long-term stability of solid 4,5,6,7-tetraiodo-1H-benzimidazole, it should be stored in a cool, dark, and dry place. The use of an amber glass vial or an opaque container is highly recommended to protect it from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q4: Which solvents are recommended for dissolving 4,5,6,7-tetraiodo-1H-benzimidazole to minimize degradation?
Troubleshooting Guides
Issue 1: Color Change in Solid Compound or Solution
-
Observation: The solid compound has developed a brown or purple tint, or a freshly prepared solution appears colored.
-
Potential Cause: This is likely due to the formation of elemental iodine (I₂) resulting from the deiodination of the benzimidazole ring. This can be triggered by exposure to light, heat, or oxidative impurities.
-
Solutions:
-
Purification: If the solid has discolored, consider recrystallization from an appropriate solvent to remove impurities.
-
Inert Atmosphere: When preparing solutions, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen).
-
Light Protection: Prepare solutions in amber glassware or cover the reaction vessel with aluminum foil to prevent photodecomposition.
-
Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage of solutions.
-
Issue 2: Inconsistent or Poor Experimental Results
-
Observation: Difficulty in reproducing experimental results or observing lower than expected activity of the compound.
-
Potential Cause: The compound may be degrading during the experiment, leading to a lower effective concentration of the active molecule. This could be due to incompatible reagents or reaction conditions.
-
Solutions:
-
Reagent Compatibility: Avoid the use of strong oxidizing agents or reagents that can promote deiodination.
-
Temperature Control: Maintain the recommended temperature for your experiment and avoid excessive heating.
-
pH Control: The stability of benzimidazoles can be pH-dependent.[5] Ensure the pH of your reaction medium is controlled and compatible with the compound's stability.
-
Inert Reaction Conditions: For sensitive reactions, conduct the experiment under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Data Presentation
Table 1: Recommended Storage Conditions for 4,5,6,7-Tetraiodo-1H-benzimidazole
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Light | In the dark (Amber vial) | Prevents photodecomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Moisture | Dry (Desiccator) | Prevents hydrolysis and moisture-mediated degradation. |
Table 2: Solvent Compatibility for Experiments
| Recommended Solvents | Solvents to Use with Caution | Solvents to Avoid |
| Dimethyl sulfoxide (DMSO) | Tetrahydrofuran (THF) | Acidic solutions (strong acids) |
| N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Strong oxidizing solvents |
| Dioxane | Chloroform | Protic solvents for long-term storage |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of 4,5,6,7-Tetraiodo-1H-benzimidazole
-
Preparation:
-
Ensure the solid 4,5,6,7-tetraiodo-1H-benzimidazole is of high purity and has been stored correctly.
-
Select a high-purity, anhydrous solvent (e.g., DMSO).
-
Use an amber glass volumetric flask or a clear flask covered in aluminum foil.
-
-
Procedure:
-
Weigh the required amount of 4,5,6,7-tetraiodo-1H-benzimidazole in a tared, clean, and dry container.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the solvent to dissolve the solid, gently swirling or sonicating if necessary.
-
Once dissolved, add the solvent to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Storage and Use:
-
Use the solution immediately after preparation for best results.
-
If short-term storage is necessary, store the solution at 2-8°C in the dark and under an inert atmosphere.
-
Protocol 2: General Handling Procedure to Minimize Degradation
-
Environment: Work in a well-ventilated area, preferably in a fume hood. Minimize exposure to ambient light; use yellow lighting if possible.
-
Inert Atmosphere: For sensitive experiments, use Schlenk line techniques or a glove box to handle the compound and prepare solutions under an inert atmosphere.
-
Temperature: Avoid heating the solid compound or its solutions unnecessarily. If heating is required, use a controlled temperature bath and monitor closely.
-
pH: Be mindful of the pH of your experimental system. Benzimidazoles are weak bases and can react with strong acids.[5]
-
Quenching and Work-up: During reaction work-up, use mild conditions and avoid prolonged exposure to harsh reagents.
Visualizations
References
- 1. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways - 华东师范大学 [pure.ecnu.edu.cn:443]
- 4. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Tetrabromo-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of tetrabromo-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of tetrabromo-1H-benzimidazole?
A1: The main challenges include achieving optimal reaction yields, managing long reaction times, ensuring regioselectivity (alkylation at the N1 position), and dealing with the low solubility of the starting material. The electron-withdrawing nature of the four bromine atoms can decrease the nucleophilicity of the imidazole nitrogens, making the reaction more sluggish than with unsubstituted benzimidazole.
Q2: Which bases are commonly used for this reaction?
A2: Several bases have been successfully employed, with potassium carbonate (K₂CO₃) being a frequent choice.[1][2] Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium hydroxide (KOH) have also been reported.[1][3][4][5] The choice of base can significantly impact the reaction rate and yield.
Q3: What solvents are recommended for the N-alkylation of tetrabromo-1H-benzimidazole?
A3: Polar aprotic solvents are generally preferred. Acetonitrile (CH₃CN) and dimethylformamide (DMF) are commonly used.[1] Acetone has also been utilized as a solvent for this transformation.[2] The selection of the solvent can influence the solubility of the reactants and the reaction kinetics.
Q4: What are typical reaction temperatures and times?
A4: Reaction conditions can vary widely. Some protocols involve refluxing in acetonitrile for an extended period, such as four days, to achieve good yields.[1] Other reported conditions include reacting at 60°C in acetonitrile.[3] The optimal temperature and time depend on the specific alkylating agent and base used.
Q5: Is regioselectivity an issue in the N-alkylation of tetrabromo-1H-benzimidazole?
A5: While not extensively discussed in the context of the tetrabrominated derivative in the provided literature, N-alkylation of unsymmetrical benzimidazoles can potentially lead to a mixture of N1 and N3 isomers. However, for the symmetrical tetrabromo-1H-benzimidazole, the N1 and N3 positions are equivalent, simplifying the outcome to a single N-alkylated product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-alkylated product.
-
Possible Cause 1: Inadequate Base Strength or Stoichiometry.
-
Solution: Ensure the base is strong enough to deprotonate the benzimidazole nitrogen. Anhydrous potassium carbonate is a good starting point, typically used in at least 2 equivalents.[1] If the reaction is still slow, a stronger base like potassium hydroxide or sodium hydride (NaH) could be considered, although this may require anhydrous conditions.[4][5][6]
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature.
-
Solution: The N-alkylation of this electron-deficient heterocycle can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider increasing the reaction temperature or extending the reaction time. Reactions lasting up to four days have been reported to achieve high yields.[1]
-
-
Possible Cause 3: Poor Solubility of Reactants.
-
Solution: Tetrabromo-1H-benzimidazole may have limited solubility in some solvents. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.[1] The use of surfactants like sodium dodecyl sulfate (SDS) in an aqueous basic medium has been reported to enhance reaction rates by mitigating solubility issues for other benzimidazoles.[6]
-
-
Possible Cause 4: Inactive Alkylating Agent.
-
Solution: Verify the purity and reactivity of your alkylating agent. If it is a halide, consider adding a catalytic amount of sodium or potassium iodide to promote the reaction via the Finkelstein reaction.
-
A troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Problem 2: Formation of multiple unexpected products (side reactions).
-
Possible Cause 1: Over-alkylation.
-
Solution: While less common for the benzimidazole core itself, if the alkylating agent contains other reactive functional groups, these may react further. Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.2 equivalents).
-
-
Possible Cause 2: Reaction with the Solvent.
-
Solution: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side products. If unexpected byproducts are observed, consider using a more inert solvent like acetonitrile or acetone.
-
-
Possible Cause 3: Ring-opening of the Benzimidazole.
-
Solution: Under harsh conditions with an excess of a reactive alkyl halide at elevated temperatures (e.g., 60°C), N-alkylation-induced ring opening of the benzimidazole has been observed in some cases.[6] To avoid this, use milder conditions, control the stoichiometry of the alkylating agent, and monitor the reaction closely.
-
Problem 3: Starting material remains largely unreacted.
-
Possible Cause 1: Insufficient Deprotonation.
-
Solution: This points to an issue with the base. Ensure the base is fresh and anhydrous, especially if using K₂CO₃ or NaH. See also "Problem 1, Possible Cause 1".
-
-
Possible Cause 2: Reaction not initiated.
Quantitative Data Summary
The following table summarizes various reported conditions for the N-alkylation of tetrabromo-1H-benzimidazole and its derivatives.
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Bromopropan-1-ol (8 eq.) | K₂CO₃ (2 eq.) | CH₃CN | Reflux | 4 days | 73 | [1] |
| Chloroacetone | K₂CO₃ | Acetone | Not specified | 24 hours | 53 | [2] |
| 1-Bromo-3-chloropropane | KOH | CH₃CN | 60°C | Not specified | Not specified | [3] |
| 1-Bromo-3-chloropropane | KOH | Not specified | Not specified | Not specified | Not specified | [4][5] |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
This protocol is a generalized procedure based on commonly cited methods.[1][2]
References
- 1. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,5,6,7‐Tetrabromo‐1<i>H</i>‐benzimidazole Derivatives [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole-based inhibitors in cancer cells.
FAQs: General Questions
Q1: What are the common mechanisms of action for benzimidazole-based anticancer agents?
A1: Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:
-
Microtubule Disruption: Compounds like mebendazole and albendazole bind to β-tubulin, inhibiting microtubule polymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: Many benzimidazole derivatives are designed to target specific kinases involved in cancer cell proliferation and survival, such as Aurora kinases, VEGFR, and EGFR.[2][3][4][5][6]
-
Topoisomerase Inhibition: Some hybrids of benzimidazole act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[1][7][8]
-
Epigenetic Modulation: Certain derivatives can inhibit epigenetic targets like histone deacetylases (HDACs), altering gene expression to suppress tumor growth.
-
Induction of Apoptosis: Many benzimidazole compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
Q2: What are the primary mechanisms by which cancer cells develop resistance to benzimidazole-based inhibitors?
A2: Resistance to benzimidazole-based inhibitors can arise through several mechanisms:
-
Target Alterations: Mutations in the target protein, such as β-tubulin, can reduce the binding affinity of the inhibitor.
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, like PI3K/AKT/mTOR, can help cancer cells evade the apoptotic effects of the inhibitors.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize the benzimidazole compounds into inactive forms more efficiently.
Q3: What are the general strategies to overcome resistance to benzimidazole inhibitors?
A3: Researchers are exploring several strategies to combat resistance:
-
Development of Novel Derivatives and Hybrids: Synthesizing new benzimidazole derivatives or hybrid molecules that can bind to mutated targets or have multi-targeted actions.[2][7]
-
Combination Therapies: Using benzimidazole inhibitors in combination with other chemotherapeutic agents or targeted therapies to attack cancer cells through multiple pathways.
-
Epigenetic Reprogramming: Utilizing benzimidazole-based epigenetic modulators to resensitize resistant cells to treatment.
-
Prodrug Development: Designing inactive prodrugs that are converted to the active benzimidazole inhibitor within the body, potentially improving bioavailability and overcoming some resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values for a benzimidazole inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | Benzimidazole derivatives can have poor water solubility.[10] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Observe for any precipitation. Consider using a vehicle control with the same final solvent concentration. |
| Cell Line Contamination or Misidentification | Verify the identity of your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination, as it can affect cell health and drug response. |
| Inaccurate Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Inconsistent cell numbers can lead to variable IC50 values. |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions. Prepare fresh drug dilutions for each experiment to avoid degradation. |
| Resistant Cell Population | If you have been culturing the cells for an extended period, a resistant population may have been selected. Test an earlier passage of the cell line if available. |
Problem 2: Difficulty in generating a stable benzimidazole-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Start with a low concentration of the benzimidazole inhibitor (e.g., IC20-IC30) to allow for gradual adaptation.[11] A high initial dose may lead to widespread cell death with no surviving clones. |
| Insufficient Treatment Duration | Developing resistance is a gradual process that can take several weeks to months.[12][13] Be patient and maintain consistent drug pressure. |
| Cell Line Instability | Some cell lines may be genetically unstable and unable to develop stable resistance. Consider using a different parental cell line. |
| Loss of Resistance | If drug pressure is removed, the resistant phenotype may be lost. Maintain a low concentration of the benzimidazole inhibitor in the culture medium to preserve the resistant population. |
Problem 3: No significant increase in apoptosis after treatment with a benzimidazole inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. |
| Cell Line is Resistant to Apoptosis | Some cancer cells have defects in their apoptotic machinery. Confirm that your cell line is capable of undergoing apoptosis by using a known apoptosis-inducing agent as a positive control. |
| Incorrect Apoptosis Assay Protocol | Ensure you are using the correct buffers and reagents for your chosen apoptosis assay (e.g., Annexin V/PI staining). Include appropriate positive and negative controls. |
| Alternative Cell Death Mechanism | The benzimidazole inhibitor may be inducing a different form of cell death, such as necrosis or autophagy. Consider using assays to investigate these alternative pathways. |
Quantitative Data Summary
Table 1: IC50 Values of Selected Benzimidazole Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Benzimidazole-Chalcone Hybrid 4d | A549 (Lung) | < 5 | Topoisomerase II | [7] |
| Benzimidazole-Chalcone Hybrid 4n | A549 (Lung) | < 5 | Topoisomerase II | [7] |
| Benzimidazole Derivative 12b | Various | 0.16 - 3.6 | Topoisomerase I | [8] |
| Benzimidazole-Triazole Hybrid 5a | HepG-2 (Liver) | 0.086 (EGFR), 0.107 (VEGFR-2), 2.52 (Topo II) | EGFR, VEGFR-2, Topoisomerase II | [14] |
| Benzimidazole-Triazole Hybrid 6g | HepG-2 (Liver) | Moderate | EGFR, VEGFR-2, Topoisomerase II | [14] |
| Thiazolopyrimidine-Benzimidazole 6e | HCT116, HepG2, A2780 | Potent | Aurora A, KSP | [4] |
| Thiazolopyrimidine-Benzimidazole 6k | HCT116, HepG2, A2780 | Potent | Aurora A, KSP | [4] |
Table 2: Example of Resistance Index (RI) Calculation
The Resistance Index (RI) is a quantitative measure of the level of drug resistance. It is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line. An RI ≥ 5 is often considered indicative of a successfully established resistant cell line.[11]
| Cell Line | Benzimidazole Inhibitor | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | Compound X | 2.5 | - |
| Resistant Subline | Compound X | 27.5 | 11 |
Experimental Protocols
Protocol 1: Generation of a Benzimidazole-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a benzimidazole inhibitor.[12][13][15]
Materials:
-
Parental cancer cell line
-
Benzimidazole inhibitor stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the benzimidazole inhibitor in the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing the benzimidazole inhibitor at a starting concentration of approximately IC20-IC30.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach ~80% confluency, subculture them into fresh medium containing the same concentration of the inhibitor.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the concentration of the benzimidazole inhibitor (e.g., by 1.5 to 2-fold).
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can tolerate a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Confirm Resistance: Once a resistant population is established, perform a dose-response assay to determine the new IC50 value and calculate the Resistance Index (RI).
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.
Protocol 2: Aurora Kinase A Inhibition Assay
This protocol is adapted from a luminescent kinase assay to measure the activity of Aurora Kinase A and the inhibitory effect of benzimidazole compounds.[16]
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Benzimidazole inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare the 1x Kinase Assay Buffer.
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, ATP, and kinase substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the benzimidazole inhibitor in the kinase assay buffer.
-
Assay Setup:
-
Add the test inhibitor dilutions to the "Test Inhibitor" wells.
-
Add vehicle control to the "Positive Control" and "Blank" wells.
-
Add the master mix to all wells except the "Blank" wells.
-
-
Initiate Reaction: Add the diluted Aurora Kinase A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add kinase assay buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells and incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells and incubate at room temperature for 30-45 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis in cancer cells treated with benzimidazole inhibitors using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[17][18][19][20]
Materials:
-
Cancer cells treated with a benzimidazole inhibitor
-
Untreated control cells
-
Positive control for apoptosis (e.g., cells treated with staurosporine)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cells by treating them with the benzimidazole inhibitor for the desired time.
-
Harvest both adherent and floating cells.
-
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with benzimidazole inhibitors using propidium iodide (PI) staining and flow cytometry.[21][22][23]
Materials:
-
Cancer cells treated with a benzimidazole inhibitor
-
Untreated control cells
-
Cold PBS
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest the treated and control cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI/RNase staining buffer.
-
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanisms of resistance to benzimidazole inhibitors.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
Welcome to the technical support center for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
Q1: My reaction is not going to completion, and I have a mixture of partially iodinated benzimidazoles. What should I do?
A1: Incomplete iodination is a common issue. Here are a few things to consider:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Increasing the reaction temperature may help drive the reaction to completion. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the iodinating agent. For exhaustive iodination, a significant excess is often necessary.
-
Oxidizing Agent: The presence of an effective oxidizing agent is crucial to regenerate the active iodinating species and drive the equilibrium towards the fully iodinated product. Consider increasing the amount of the oxidizing agent or trying a different one.
Q2: The yield of my final product is very low. What are the possible reasons?
A2: Low yield can be attributed to several factors:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Side Reactions: Over-iodination or decomposition of the starting material or product can occur. Consider lowering the reaction temperature or using a milder iodinating agent.
-
Purification Losses: Polyiodinated compounds can be challenging to purify. They may have low solubility or be prone to decomposition on silica gel. Consider alternative purification methods such as recrystallization or precipitation.
-
Starting Material Quality: Ensure your starting 1H-benzimidazole is pure.
Q3: I am observing the formation of a dark-colored reaction mixture and multiple spots on my TLC plate. What is happening?
A3: The formation of a dark color, often purple or brown, can be due to the presence of elemental iodine (I₂). The appearance of multiple spots on TLC that are difficult to separate indicates a complex mixture of products, which could include partially iodinated species, isomers, and decomposition products.
-
Control the Reaction: Try running the reaction at a lower temperature to minimize side reactions.
-
Quenching: At the end of the reaction, add a quenching agent like sodium thiosulfate solution to remove excess iodine. This will help in the workup and purification process.
Q4: How do I purify the final product, 4,5,6,7-tetraiodo-1H-benzimidazole?
A4: Purification can be challenging due to the nature of polyiodinated compounds.
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems. Due to the expected low solubility, hot filtration of a saturated solution may be necessary.
-
Washing/Trituration: Washing the crude product with appropriate solvents can help remove impurities.
-
Column Chromatography: This can be difficult due to the low solubility of the product and potential for streaking on the column. If you must use chromatography, a short plug of silica may be more effective than a full column.
Q5: What are the safety precautions I should take when running this reaction?
A5:
-
Iodine and Iodinating Agents: These can be corrosive and cause stains. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Oxidizing Agents: Handle strong oxidizing agents with care as they can react violently with other substances.
-
Acidic Conditions: The reaction is typically run under acidic conditions. Handle acids with care.
Experimental Protocol: Proposed Synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole
This protocol is a suggested starting point and may require optimization.
Materials:
-
1H-Benzimidazole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzimidazole.
-
Carefully add concentrated sulfuric acid to dissolve the starting material. This step is exothermic, so it should be done slowly and with cooling.
-
To this solution, add iodine (I₂) and the oxidizing agent (e.g., periodic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
A precipitate should form. Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table provides suggested ranges for key experimental parameters. These are starting points and may need to be optimized for your specific setup.
| Parameter | Suggested Range/Value | Notes |
| Molar Ratio (Benzimidazole:Iodine) | 1 : 4 to 1 : 8 | A significant excess of iodine is likely required for complete tetra-iodination. |
| Molar Ratio (Benzimidazole:Oxidant) | Stoichiometrically calculated based on the iodine amount. | Refer to literature for the specific oxidizing agent being used. |
| Solvent | Concentrated Sulfuric Acid | Acts as both solvent and catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures may increase reaction rate but also risk decomposition. |
| Reaction Time | 24 - 72 hours | Monitor reaction progress to determine the optimal time. |
| Quenching Agent | Saturated Sodium Thiosulfate solution | Used to remove excess iodine during workup. |
| Neutralizing Agent | Saturated Sodium Bicarbonate solution | Used to neutralize the acidic reaction mixture. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
analytical methods for detecting impurities in 4,5,6,7-tetraiodo-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4,5,6,7-tetraiodo-1H-benzimidazole. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of 4,5,6,7-tetraiodo-1H-benzimidazole?
A1: The most common and effective analytical techniques for identifying and quantifying impurities in 4,5,6,7-tetraiodo-1H-benzimidazole are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may be suitable for volatile or semi-volatile impurities.[1][2]
Q2: What types of impurities can be expected in 4,5,6,7-tetraiodo-1H-benzimidazole?
A2: Impurities can originate from various sources, including the manufacturing process, degradation, or storage.[1][3] For 4,5,6,7-tetraiodo-1H-benzimidazole, potential impurities could include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Formed by exposure to light, heat, or reactive substances.
-
Residual solvents: Solvents used during the manufacturing process.[2]
Q3: How do I prepare a sample of 4,5,6,7-tetraiodo-1H-benzimidazole for analysis?
A3: Sample preparation is critical for accurate analysis. A typical procedure involves dissolving a precisely weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration. The choice of solvent will depend on the analytical technique being used. It is important to ensure complete dissolution of the sample.
Q4: What are the key considerations for method development for this compound?
A4: Due to the four iodine atoms, 4,5,6,7-tetraiodo-1H-benzimidazole has a high molecular weight and is highly nonpolar. Method development should focus on achieving good resolution between the main compound and any potential impurities. For HPLC, this involves optimizing the mobile phase composition, column chemistry, and gradient. For MS, selecting the appropriate ionization technique is crucial.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing poor peak shape (tailing) for the main peak. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue, especially with compounds that can interact with the stationary phase in multiple ways.[4]
-
Cause: Secondary interactions between the analyte and the silica backbone of the column. This can be more pronounced with highly polarizable compounds like polyiodinated aromatics.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.[5]
-
Add an Ion-Pairing Agent: For basic compounds, adding a small amount of an amine like triethylamine to the mobile phase can mask active silanol groups on the column.[6]
-
Use a Different Column: Consider a column with a different stationary phase (e.g., a polymer-based column or an end-capped column) that is less prone to secondary interactions.[5][6]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[4]
-
Q2: I am not getting good separation between the main peak and an impurity. What should I do?
A2: Achieving good resolution is key to accurate quantification.
-
Cause: The mobile phase may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Modify the Gradient: If using a gradient, make the slope shallower around the elution time of the peaks of interest.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable impurities.
-
Use a Higher Efficiency Column: A column with smaller particles or a longer length can improve resolution.[5]
-
Mass Spectrometry (MS)
Q1: I am having trouble getting a good signal for my compound in the mass spectrometer. What could be the issue?
A1: The choice of ionization technique is critical for successful MS analysis.[7]
-
Cause: 4,5,6,7-tetraiodo-1H-benzimidazole is a large, non-volatile molecule, which may not ionize efficiently with hard ionization techniques like Electron Impact (EI).
-
Solution:
-
Use a Soft Ionization Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally more suitable for large, non-volatile molecules as they cause less fragmentation.[8][9][10]
-
Optimize Source Parameters: Adjust the source temperature, voltages, and gas flows to maximize the ion signal.
-
Check for Adduct Formation: In ESI, molecules often form adducts with ions from the mobile phase (e.g., [M+H]+, [M+Na]+). Look for these in your spectrum.
-
Q2: The mass spectrum shows many peaks, and I'm not sure which one corresponds to my compound or its impurities.
A2: The high iodine content will result in a characteristic isotopic pattern.
-
Cause: The presence of four iodine atoms will lead to a distinctive cluster of peaks in the mass spectrum due to the natural abundance of iodine isotopes. Additionally, fragmentation can occur in the ion source.
-
Solution:
-
Look for the Molecular Ion Cluster: The molecular ion will appear as a cluster of peaks. The most abundant peak will be the monoisotopic mass, with subsequent peaks at higher m/z values corresponding to the presence of heavier isotopes.
-
Analyze Fragmentation Patterns: The fragmentation of benzimidazole derivatives often involves cleavage of the imidazole ring.[11][12][13] Understanding these patterns can help in identifying related impurities.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The proton NMR spectrum is very simple, and I'm not sure how to identify impurities.
A1: Due to the substitution pattern, the 1H NMR spectrum of 4,5,6,7-tetraiodo-1H-benzimidazole is expected to be simple.
-
Cause: The benzene ring has no protons attached, so the main signals will be from the N-H and C2-H protons of the benzimidazole core.
-
Solution:
-
Look for Low-Level Signals: Impurities will likely be present at much lower concentrations, so their signals will be small. Careful integration of the spectrum is necessary.
-
Analyze the Aromatic Region: Look for signals in the aromatic region (typically 6.5-8.0 ppm), which would indicate impurities with protons on an aromatic ring.[14][15][16]
-
Use 13C NMR: The 13C NMR spectrum will show signals for all carbon atoms, providing more structural information. Aromatic carbons typically appear in the 120-150 ppm range.[14]
-
Q2: The chemical shifts in my spectrum are not what I expected.
A2: The four electron-withdrawing iodine atoms will have a significant effect on the chemical shifts.
-
Cause: The "heavy atom effect" of iodine can cause shielding of the directly attached ipso-carbon atom.[17]
-
Solution:
-
Compare with Similar Structures: If available, compare the spectrum to those of other halogenated benzimidazoles.
-
Use Computational Prediction: Software can be used to predict the NMR spectrum, which can then be compared to the experimental data.
-
Perform 2D NMR Experiments: Experiments like COSY and HSQC can help to establish correlations between protons and carbons, aiding in the correct assignment of signals.
-
Experimental Protocols
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100 - 1000 |
Table 3: Suggested NMR Spectroscopy Parameters
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Nuclei | 1H, 13C |
| Pulse Program | Standard 1D pulse sequences |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 16 for 1H, 1024 or more for 13C |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for MS analysis.
Caption: Experimental workflow for NMR analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. journalijdr.com [journalijdr.com]
- 12. scispace.com [scispace.com]
- 13. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Benzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cell permeability of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my benzimidazole derivatives show poor cell permeability and bioavailability?
Many benzimidazole compounds face challenges with poor aqueous solubility and limited bioavailability, which hinders their clinical translation.[1][2][3] These issues often stem from the physicochemical properties of the benzimidazole scaffold, a bicyclic heteroaromatic structure composed of fused benzene and imidazole rings.[1][4] Key contributing factors include:
-
Poor Aqueous Solubility: The rigid, aromatic structure can lead to low solubility in aqueous media, which is a prerequisite for absorption.[1][5]
-
High Lipophilicity: While some lipophilicity is required to cross the lipid cell membrane, excessive lipophilicity can cause compounds to aggregate or get trapped within the membrane, preventing entry into the cytoplasm.
-
Hydrogen Bonding: The two nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, which can be unfavorable for passive diffusion across the cell membrane.[1] The number of hydrogen bond donors (HBDs) is a crucial factor influencing permeability.[6]
Q2: What are the primary strategies to overcome the low permeability of benzimidazole derivatives?
There are three main approaches to enhance the cell permeability and overall bioavailability of these compounds:
-
Structural Modification (SAR Studies): This involves chemically modifying the benzimidazole core to optimize its physicochemical properties. Structure-activity relationship (SAR) studies show that substitutions at the N1, C2, C5, and C6 positions can significantly influence anti-inflammatory activity and, by extension, permeability.[7] Introducing less polar hydrogen bond donors at the N(1) and C2 positions has been shown to increase both lipophilicity and membrane permeability.[8]
-
Prodrug Approach: This strategy involves masking polar functional groups, particularly hydrogen bond donors, with labile chemical moieties.[6][9] These "promoieties" render the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (like phosphatases or esterases) cleave off the masking group, releasing the active parent drug.[10][11] This method can convert non-permeable molecules into permeable ones.[6]
-
Advanced Formulation and Drug Delivery Systems: This approach encapsulates the benzimidazole compound in a carrier system to improve its solubility and delivery to the target site. Nanotechnology-based solutions are particularly promising.[1][2][4] Nanocarriers can enhance solubility, protect the drug from degradation, and facilitate uptake into cells.[3]
Q3: How can nanotechnology be used to improve the delivery of benzimidazole compounds?
Nanoparticle-based drug delivery systems offer a powerful solution to the solubility and bioavailability limitations of benzimidazoles.[1][3] By encapsulating the compounds, these systems can:
-
Enhance Solubility and Stability: Nanoparticles improve the solubility and pharmacokinetic profile of benzimidazoles.[1][2]
-
Enable Targeted Delivery: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][3] Their surfaces can also be modified for active targeting of specific cell receptors.[1]
-
Provide Controlled Release: Formulations like polymeric nanoparticles can offer sustained drug release, maintaining therapeutic concentrations over a longer period.[3]
Troubleshooting Guides
Problem 1: My lead benzimidazole compound has potent in-vitro activity but fails in cell-based assays due to poor solubility.
Suggested Solutions:
-
Co-solvents: For initial screening, using a small percentage of an organic solvent like DMSO can help solubilize the compound in your cell culture medium. However, be mindful of solvent toxicity to your cells by running appropriate vehicle controls.
-
Formulation with Excipients: Complexing the compound with solubilizing agents can improve aqueous solubility. For example, fenbendazole's solubility was significantly improved when complexed with methyl-β-cyclodextrin or formulated with salicylic acid.[5]
-
Nanoformulation: If the compound is intended for further development, creating a nanoparticle formulation is a robust strategy. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective for improving the solubility of benzimidazoles.[1][3]
Workflow for Addressing Solubility Issues
Caption: A decision workflow for troubleshooting poor compound solubility.
Problem 2: Caco-2 permeability assay results indicate my benzimidazole derivative is poorly permeable and is a potential P-glycoprotein (P-gp) substrate.
Suggested Solutions:
-
Structural Modifications to Reduce HBDs: The number of hydrogen bond donors is a critical determinant of permeability.[6] Systematically replace or mask HBDs with less polar groups. A study on JAK1-selective benzimidazole inhibitors found that introducing hydroxyalkyl or methylaminoalkyl groups at N(1) and a cyclohexanol group at C2 significantly increased membrane permeability (6.3-12 times).[8]
-
Optimize Lipophilicity (ClogP): There is often a quadratic relationship between lipophilicity and activity/permeability.[12][13] Both very low and very high lipophilicity can be detrimental. Aim for a balanced ClogP, as determined by computational models, to favor permeability without compromising solubility.
-
Prodrug Strategy: Masking the problematic polar groups with moieties that are later cleaved inside the cell can bypass P-gp efflux and improve net transport across the membrane.
-
SAR to Evade P-gp Efflux: An optimization study on PDE10A inhibitors identified a derivative (6d) with improved P-gp liability and high target activity, demonstrating that structural modifications can mitigate efflux issues.[14]
Relationship between Physicochemical Properties and Permeability
Caption: The interplay of key physicochemical properties affecting cell permeability.
Quantitative Data Summary
Table 1: Improvement of Permeability via Structural Modification
| Parent Compound | Modification Strategy | Fold Increase in Lipophilicity | Fold Increase in Permeability | Reference |
| JAK1-selective inhibitor 2 | Introduction of less polar HBDs at N(1) and C2 positions | 3.3 - 15.8 | 6.3 - 12.0 | [8] |
Table 2: Nanoparticle Formulations for Benzimidazole Delivery
| Nanocarrier Type | Key Advantages | Typical Size Range | Reference |
| Polymeric Nanoparticles | Sustained release, protection from degradation. | 50 - 300 nm | [3] |
| Solid Lipid Nanoparticles (SLNs) | Improved solubility and oral bioavailability, biocompatible. | 50 - 200 nm | [1][3] |
| Albumin Nanoparticles | Clinically validated platform, enhances tumor accumulation. | 100 - 200 nm | [1][3] |
| Organic Nanoparticles (ONPs) | Enhanced uptake in 3D tumor spheroids, less toxicity. | ~150 nm | [15] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[12][13]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test benzimidazole derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Seed cells onto the apical (upper) side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values >250 Ω·cm² typically indicate a well-formed, tight monolayer.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the cell monolayer twice with pre-warmed (37°C) HBSS buffer.
-
Add HBSS to the basolateral (lower) chamber.
-
Prepare the test compound solution (e.g., 10 µM) in HBSS and add it to the apical chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Protocol 2: Preparation of Benzimidazole-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-pressure homogenization method to formulate benzimidazole derivatives into SLNs to improve solubility and bioavailability.[1][3]
Materials:
-
Benzimidazole derivative (Drug)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the benzimidazole drug in the molten lipid phase.
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles). This process breaks down the lipid droplets into the nanometer size range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The cooling process causes the lipid to recrystallize, forming solid nanoparticles that encapsulate the drug.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in both fractions.
-
Mechanism of Benzimidazole Derivative Action
Caption: General mechanism of action for intracellularly-acting benzimidazoles.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, SAR study, and biological evaluation of novel 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives as phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4,5,6,7-tetraiodo-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization protocol for 4,5,6,7-tetraiodo-1H-benzimidazole.
Troubleshooting Guide
Crystallization is a technique that often requires empirical optimization. Below are common issues encountered during the crystallization of 4,5,6,7-tetraiodo-1H-benzimidazole and related halogenated compounds, along with recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Slowly evaporate the solvent to increase concentration.- Cool the solution slowly to room temperature, then transfer to a colder environment (e.g., 4°C).- Introduce a seed crystal of 4,5,6,7-tetraiodo-1H-benzimidazole.[1]- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[2]- Re-purify the starting material. |
| Rapid Precipitation / Amorphous Solid Formation | - Solution is too supersaturated.- Cooling rate is too fast.- Inappropriate solvent choice. | - Re-dissolve the precipitate by gently heating and add a small amount of additional solvent to reduce saturation.[2]- Allow the solution to cool more slowly by insulating the flask.[2]- Consider a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" (Formation of Liquid Droplets) | - The melting point of the compound is lower than the temperature of the crystallization solution. | - Re-dissolve the oil by heating and add more solvent to lower the saturation point.- Use a larger volume of solvent and allow for slower cooling.- Try a different solvent with a lower boiling point. |
| Formation of Very Small Crystals (Needles or Powder) | - Nucleation rate is much higher than the crystal growth rate.- High degree of supersaturation. | - Decrease the rate of cooling.- Use a less polar solvent or a solvent mixture to reduce solubility slightly.- Reduce the initial concentration of the solute. |
| Poor Crystal Quality (e.g., twinned, dendritic) | - Rapid crystal growth.- Presence of impurities. | - Slow down the crystallization process by reducing the rate of cooling or evaporation.- Ensure the starting material is of high purity. Recrystallize the crude product if necessary. |
| Low Yield | - Compound is too soluble in the mother liquor.- Premature crystallization during hot filtration. | - Cool the filtrate to a lower temperature to maximize crystal recovery.- Minimize the volume of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 4,5,6,7-tetraiodo-1H-benzimidazole?
A1: Based on protocols for similar halogenated benzimidazoles, good starting solvents to explore include dichloromethane, ethanol, and mixtures containing these solvents.[3][4] The high degree of iodination in 4,5,6,7-tetraiodo-1H-benzimidazole may affect its solubility, so experimentation with a range of solvents from polar to non-polar is recommended.
Q2: How can I improve the purity of my 4,5,6,7-tetraiodo-1H-benzimidazole before crystallization?
A2: Purity is critical for successful crystallization.[5] If the crude product is discolored, you can try treating the solution with activated charcoal before filtration. Recrystallization from a suitable solvent is a standard method for purification. Column chromatography may also be employed to remove persistent impurities.
Q3: What crystallization methods are most suitable for this compound?
A3: Several methods can be effective. Slow evaporation of a dilute solution at room temperature is a common and gentle technique.[3][4] Slow cooling of a saturated solution is another effective method.[5] For compounds that are difficult to crystallize, vapor diffusion, where an anti-solvent vapor is slowly introduced into a solution of the compound, can be a powerful technique.[1]
Q4: Should I be concerned about solvent inclusion in my crystals?
A4: Yes, particularly with volatile solvents like dichloromethane.[1] If the solvent becomes trapped in the crystal lattice, it can lead to crystal degradation over time as the solvent evaporates. If solvent inclusion is suspected, try using less volatile solvents or drying the crystals under vacuum.
Q5: How do the halogen atoms in 4,5,6,7-tetraiodo-1H-benzimidazole influence crystallization?
A5: The four iodine atoms significantly increase the molecule's molecular weight and potential for halogen bonding, which can influence crystal packing. These interactions, along with potential hydrogen bonds involving the imidazole ring, will play a crucial role in the crystal lattice formation.[3][6]
Experimental Protocols
General Crystallization Protocol by Slow Evaporation
-
Dissolution: Dissolve the purified 4,5,6,7-tetraiodo-1H-benzimidazole in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature or with minimal heating to achieve a clear solution. Start with a relatively dilute solution.
-
Filtration: If any particulate matter is present, filter the solution through a syringe filter or a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Evaporation: Cover the vessel with a lid or parafilm with a few puncture holes to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Monitor the vessel over several days to weeks for crystal formation.
-
Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under a gentle stream of inert gas or in a desiccator.
Suggested Starting Conditions for Solvent Screening
| Solvent System | Temperature (°C) | Method | Expected Outcome |
| Dichloromethane | Room Temperature | Slow Evaporation | Potential for well-formed, single crystals. |
| Ethanol | Room Temperature | Slow Evaporation | May yield good quality crystals. |
| Toluene | 4 - 25 | Slow Cooling | An alternative for exploring different packing arrangements. |
| Dichloromethane/Hexane | Room Temperature | Vapor Diffusion | Hexane acts as an anti-solvent to induce crystallization. |
| Ethanol/Water | Room Temperature | Vapor Diffusion | Water acts as an anti-solvent. |
Visualizations
Experimental Workflow for Crystallization
References
Validation & Comparative
A Comparative Guide to 4,5,6,7-tetraiodo-1H-benzimidazole and Other Prominent CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Its aberrant activity is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI), a potent CK2 inhibitor, with other widely studied inhibitors: 4,5,6,7-tetrabromo-1H-benzimidazole (TBB), 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), and Silmitasertib (CX-4945). This analysis is supported by experimental data on their inhibitory potency, selectivity, and cellular effects, providing a valuable resource for researchers in the field of drug discovery and development.
Performance Comparison of CK2 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase (quantified by IC50 and Ki values) and its selectivity against other kinases. The following tables summarize the available quantitative data for TIBI and its counterparts.
In Vitro Inhibitory Potency against CK2
| Inhibitor | IC50 (nM) | Ki (nM) | Source Organism/Enzyme |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | 75 | 23 | Human recombinant CK2α |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) | 900 - 1600 | 400 | Rat liver / Human recombinant CK2 |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | 130 | 40 | Human CK2 |
| Silmitasertib (CX-4945) | 1 | 0.38 | Human recombinant CK2α/α' |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and the specific CK2 isoform used.
Selectivity Profile Against Other Kinases
High selectivity is a crucial attribute of a good drug candidate as it minimizes off-target effects. The following table presents the inhibitory activity of the selected compounds against other common kinases.
| Inhibitor | PIM1 (IC50/Ki) | DYRK1A (IC50/Ki) | HIPK2 (IC50/Ki) |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | Data not available | Data not available | Data not available |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) | Inhibits | Weakly inhibits | Data not available |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| Silmitasertib (CX-4945) | 46 nM (IC50) | 160 nM (IC50) | >95% inhibition at 500 nM |
Note: A lower value indicates higher potency.
Cell-Based Inhibitory Activity
The effectiveness of an inhibitor in a cellular context is a critical indicator of its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) of the inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | Data not available | Data not available |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) | GL261 (Glioblastoma) | 91.4 |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Jurkat (T-cell leukemia) | 2.7 (DC50) |
| Silmitasertib (CX-4945) | GL261 (Glioblastoma) | 16.5 |
| Jurkat (T-cell leukemia) | 0.1 |
Note: DC50 refers to the concentration required to induce 50% cell death.
Key Signaling Pathways Modulated by CK2
CK2 is a central node in numerous signaling pathways that are fundamental to cell survival and proliferation. Its inhibition can therefore have profound effects on cancer cells. The diagram below illustrates the major signaling cascades influenced by CK2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro CK2 Kinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (CK2 inhibitors) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant CK2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of CK2 inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of CK2 activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for a typical in vitro kinase inhibition assay is depicted below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (CK2 inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the inhibitor concentration.
The following diagram outlines the key steps of the MTT cell viability assay.
Conclusion
This guide provides a comparative overview of 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) and other key CK2 inhibitors. Based on the available data, TIBI demonstrates high potency against CK2. However, a comprehensive head-to-head comparison of its selectivity profile and cellular activity against a broad panel of other inhibitors under standardized conditions would be beneficial for a more definitive assessment. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies on CK2 inhibition. The continued exploration of these and novel CK2 inhibitors is crucial for the development of effective therapies for cancer and other diseases driven by aberrant CK2 activity.
validation of 4,5,6,7-tetraiodo-1H-benzimidazole as a research tool for kinase studies
An Objective Comparison and Validation Framework for a Potent CK2 Inhibitor
For researchers in kinase signaling and drug development, the selection of appropriate chemical probes is paramount. 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) has emerged as a potent inhibitor, particularly of Casein Kinase 2 (CK2), a crucial regulator of numerous cellular processes implicated in cancer and other diseases. This guide provides a comprehensive validation of TIBI as a research tool, comparing its performance against other established kinase inhibitors and detailing the experimental protocols necessary for its characterization.
Comparative Performance of Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (typically measured as IC50 or Ki) and its selectivity against other kinases. TIBI demonstrates high potency for CK2, comparable to or exceeding that of other halogenated benzimidazoles.[1] The following table summarizes key quantitative data for TIBI and several alternative CK2 inhibitors.
| Compound | Target Kinase(s) | Potency (Kᵢ or IC₅₀) | Key Selectivity Notes | Citation(s) |
| 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) | CK2 | Kᵢ = 23 nM | A highly efficient CK2 inhibitor. | [1] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi/TBBz) | CK2 | Kᵢ = 0.5 - 1 µM | Selective for CK2; weak inhibitor of CK1, PKA, and PKC. | [2][3] |
| 4,5,6,7-tetrabromobenzotriazole (TBB) | CK2 | IC₅₀ = 0.9 µM (rat liver CK2) | A widely used reference inhibitor for CK2. | [4][5] |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | Kᵢ = 40 nM; IC₅₀ = ~140 nM | More potent than TBB, but found to be less selective, inhibiting ten other kinases by >90% at 10 µM. | [4][6][7] |
| Silmitasertib (CX-4945) | CK2 | IC₅₀ = 1 nM (cell-free) | Potent but not highly selective; also inhibits Flt3, Pim1, and notably CLK2 with high potency (IC₅₀ = 3.8 nM). | [4][6] |
| SGC-CK2-2 | CK2 | IC₅₀ = 920 nM (NanoBRET) | Exceptionally selective for CK2α and CK2α' with a ~200-fold margin over the next target (HIPK2), but less potent than CX-4945. | [8] |
Experimental Validation Protocols
Validating a kinase inhibitor like TIBI requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based models to confirm target engagement and cellular effects.[9][10]
-
Objective: To determine the inhibitor's potency (IC50) against the target kinase in a cell-free system.
-
Methodology:
-
Reaction Setup: Recombinant human CK2 enzyme is incubated in a reaction buffer containing a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence system), and MgCl₂.
-
Inhibitor Addition: A range of concentrations of TIBI (or other inhibitors) is added to the reaction wells. A DMSO control (vehicle) is used as a negative control.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a membrane and measuring radioactivity. For fluorescence/luminescence assays (e.g., ADP-Glo™), the signal is read on a plate reader.[9]
-
Data Analysis: The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[9]
-
-
Objective: To assess the specificity of TIBI by screening it against a broad panel of other kinases.[11]
-
Methodology:
-
Panel Selection: TIBI is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant protein kinases (e.g., the 468-kinase DiscoverX KINOMEscan™ panel or the MRC Protein Phosphorylation Unit panel at the University of Dundee).[11]
-
Assay Performance: Kinase activity assays are performed for each kinase in the panel in the presence and absence of TIBI.
-
Data Analysis: The percent inhibition for each kinase is calculated. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >90%). For significant off-target hits, full dose-response curves should be generated to determine IC50 values.[10] This data reveals the inhibitor's selectivity profile and potential for off-target effects.
-
-
Objective: To confirm that TIBI can enter cells, bind to CK2, and inhibit its downstream signaling.
-
Methodology:
-
Cell Culture and Treatment: A relevant cancer cell line with high CK2 activity (e.g., MCF-7 breast cancer cells) is cultured.[12] Cells are treated with increasing concentrations of TIBI for a defined period (e.g., 24-48 hours).[8]
-
Western Blot Analysis: Cell lysates are collected and analyzed by Western blot. Antibodies are used to detect the phosphorylation status of known CK2 substrates (e.g., phospho-Akt Ser129 or phospho-Cdc37).[8] A decrease in the phosphorylation of these substrates with increasing TIBI concentration indicates intracellular target inhibition.
-
Cell Viability/Apoptosis Assays: To measure the functional consequence of CK2 inhibition, cell viability is assessed using an MTT assay, and apoptosis is measured by Annexin V/Propidium Iodide staining followed by flow cytometry.[1][13] An increase in apoptosis and a decrease in viability are expected outcomes of effective CK2 inhibition in cancer cells.
-
Visualizing Mechanisms and Workflows
Conclusion
The available data validates 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) as a highly potent inhibitor of Casein Kinase 2.[1] Its Ki value in the low nanomolar range positions it among the most effective CK2 inhibitors discovered. However, like its structural analogs DMAT and CX-4945, a thorough kinase selectivity profile is essential to fully characterize its utility as a specific research tool and rule out potential off-target effects that could confound experimental results.[6][7] Researchers employing TIBI should perform the validation experiments outlined above, particularly confirming on-target activity in their specific cellular models. When used with appropriate controls and a clear understanding of its selectivity, TIBI is a powerful tool for dissecting the complex roles of CK2 in cellular signaling.
References
- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Benzimidazoles: In Vitro vs. In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of halogenated benzimidazoles in preclinical cancer and parasite models.
Halogenated benzimidazoles, a class of synthetic heterocyclic compounds, have long been a cornerstone in the treatment of parasitic infections. More recently, their potential as anticancer agents has garnered significant interest within the scientific community. This guide provides a detailed comparison of the in vitro and in vivo efficacy of prominent halogenated benzimidazoles, including mebendazole, fenbendazole, albendazole, and triclabendazole. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying molecular mechanisms, this guide aims to equip researchers with the necessary information to advance the development of these versatile compounds.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cells and Parasites
Halogenated benzimidazoles consistently demonstrate potent cytotoxic effects against a broad spectrum of cancer cell lines and parasites in in vitro assays. Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division and intracellular transport.
Anticancer Activity
The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Mebendazole | Non-Small Cell Lung Cancer | A549, H129, H460 | ~0.16 | [1] |
| Adrenocortical Cancer | H295R, SW-13 | 0.23, 0.27 | [1] | |
| Meningioma | Various | 0.26–0.42 | [1] | |
| Gastric Cancer | Patient-derived | 0.39–1.25 | [1] | |
| Colon Cancer | HT-29 | 0.29 | [2] | |
| Ovarian Cancer | OVCAR3, OAW42 | 0.625, 0.312 | [3] | |
| Rare Cancers (various) | Various | 0.09-2.2 | [4] | |
| Fenbendazole | Cervical Cancer | HeLa, C-33 A | 0.59, 0.84 | [5] |
| Breast Cancer | MDA-MB-231, ZR-75-1 | 1.80, 1.88 | [5] | |
| Colorectal Cancer | HCT 116 | 3.19 | [5] | |
| 5-FU-resistant Colorectal Cancer | SNU-C5/5-FUR | 4.09 | [6] | |
| Albendazole | Head and Neck Squamous Cell Cancer (HPV-negative) | Various | Average 0.152 | [7] |
| Ovarian Cancer (Paclitaxel-resistant) | 1A9PTX22 | 0.351 | ||
| Ovarian Cancer (Paclitaxel-sensitive) | 1A9 | 0.237 | ||
| Breast Cancer | MCF7 | <100 (significant reduction at 0.1, 1, 10, 100) | [8] | |
| Melanoma | B16F10 | <100 (significant reduction at 1, 10, 100) | [8] |
Antiparasitic Activity
The in vitro efficacy against parasites is often assessed by observing morphological changes, motility inhibition, and viability.
| Compound | Parasite | Observation | Concentration | Citation(s) |
| Triclabendazole | Fasciola hepatica (immature and adult) | Strong inhibition of motility | 10-25 µM | [9] |
| Fasciola hepatica (susceptible) | Extensive tegumental damage | 50 µg/ml | [4] |
In Vivo Efficacy: Translating In Vitro Promise to Animal Models
While in vitro studies provide valuable initial data, in vivo animal models are crucial for evaluating the therapeutic potential of these compounds in a complex biological system. Halogenated benzimidazoles have demonstrated significant efficacy in reducing tumor growth and parasite burden in various animal models.
Anticancer Activity
In animal models of cancer, efficacy is typically measured by the reduction in tumor volume or weight, and increased survival rates.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Citation(s) |
| Mebendazole | Non-Small Cell Lung Cancer (H460 xenograft) | Mice | 1 mg every other day | Almost complete arrest of tumor growth. | [1] |
| Adrenocortical Cancer (xenograft) | Mice | Oral treatment | Significantly inhibited tumor growth. | [1] | |
| Medulloblastoma (DAOY intracranial xenograft) | Mice | 25 mg/kg and 50 mg/kg | Significantly increased survival. | [10] | |
| Colon Cancer (CT26 xenograft) | Mice | 0.05 of LD50, intraperitoneal, every other day for 35 days | Significantly reduced tumor volume and weight; increased survival. | [2] | |
| Pancreatic Cancer | Genetically engineered mice | Not specified | Slowed or stopped the growth and spread of early and late-stage cancer. | [11] | |
| Fenbendazole | Cervical Cancer (xenograft) | Mice | 100 mg/kg | Significantly suppressed tumor growth without weight loss; 100% survival. | [5] |
| Mouse Lymphoma (EL-4 model) | Mice | 25 mg/kg | No anticancer effects observed. | [12][13] | |
| Lung Cancer (A549 xenograft) | Nude mice | 1 mg/mouse every 2 days for 12 days (oral) | Significant tumor shrinkage. | [14] | |
| Albendazole | Ovarian Cancer (xenograft) | Mice | 10 µg/ml (BSA-ABZ 10 nm formulation) | Significantly reduced tumor burden. | [15] |
| Pancreatic Cancer (xenograft) | Nude mice | Not specified | Significantly reduced tumor growth. | [16] | |
| Peritoneal Carcinomatosis (HT-29 xenograft) | Nude mice | Various schedules (i.p. or oral) | Profoundly inhibited peritoneal tumor growth. | [17] | |
| Triclabendazole | Not applicable for cancer in the provided data. |
Antiparasitic Activity
In animal models of parasitic infections, efficacy is determined by the reduction in the number of parasites (worm burden).
| Compound | Parasite | Animal Model | Dosage and Administration | Efficacy | Citation(s) |
| Triclabendazole | Fasciola hepatica (adult) | Rats | 2.7 mg/kg | 50% effective dose (ED50). | [18] |
| Fasciola hepatica (adult) | Rats | 11.7 mg/kg | 95% effective dose (ED95). | [18] | |
| Fasciola hepatica (adult and juvenile) | Cattle | 12 mg/kg (oral) | 88.1% (1-week-old), 95.3% (2-week-old), 90.7% (4-week-old), 87.5% (6-week-old), 95.7% (8-week-old), 100% (10- or 12-week-old). | [19] | |
| Fasciola hepatica | Calves | 6 mg/kg and 12 mg/kg (drench) | 100% reduction in F. hepatica burden. | [20] | |
| Fasciola hepatica | Sheep | 10 mg/kg (oral) | 94% reduction in fluke burden 14 weeks after treatment. | ||
| Fasciola hepatica (immature and mature) | Sheep | 2.5 mg/kg, 5 mg/kg, 10 mg/kg, 15 mg/kg | High efficiency against various stages of fluke development. | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of halogenated benzimidazoles.
In Vitro Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[6]
-
Drug Treatment: Cells are treated with various concentrations of the benzimidazole compound (e.g., 0.1, 1, 10, 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the untreated control.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the benzimidazole compound for a specific duration (e.g., 24 hours).[14]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[22][23]
-
Staining: Fixed cells are washed and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.[22][23][24]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[14][22]
3. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzimidazole compound for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and PI.[25][26][27][28]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[25][26]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[28]
In Vivo Models
1. Cancer Xenograft Model
This model involves the implantation of human cancer cells into immunocompromised mice to study tumor growth and the effects of anticancer agents.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with the benzimidazole compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[2]
2. Fasciola hepatica Infection Model
This model is used to evaluate the efficacy of anthelmintic drugs against liver flukes.
-
Infection: Laboratory animals, such as rats or sheep, are orally infected with a defined number of Fasciola hepatica metacercariae.[18][29]
-
Drug Treatment: After a specific period to allow the flukes to mature to the desired stage (e.g., juvenile or adult), the animals are treated with the benzimidazole compound.[18]
-
Necropsy and Worm Burden Count: At a set time post-treatment, the animals are euthanized, and their livers and bile ducts are examined to recover and count the remaining flukes.[18]
-
Efficacy Calculation: The percentage reduction in worm burden in the treated group is calculated relative to an untreated control group.
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated benzimidazoles are mediated through their interaction with several key cellular pathways. Their primary mechanism is the disruption of microtubule dynamics, which has downstream consequences on cell division, intracellular transport, and signaling.
Microtubule Disruption and Cell Cycle Arrest
Halogenated benzimidazoles bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization.[18][19] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis.[14]
Caption: Benzimidazole-induced G2/M cell cycle arrest.
Induction of Apoptosis
The prolonged arrest in the G2/M phase, along with other cellular stresses induced by microtubule disruption, triggers the intrinsic pathway of apoptosis. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).
Caption: Apoptosis induction by benzimidazoles.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of a halogenated benzimidazole compound is a multi-step process that progresses from initial in vitro screening to more complex in vivo studies.
Caption: General experimental workflow.
Conclusion
Halogenated benzimidazoles exhibit significant and broad-spectrum efficacy against both cancer cells and parasites in preclinical models. Their well-established mechanism of action, targeting microtubule polymerization, provides a strong rationale for their therapeutic potential. However, discrepancies between in vitro and in vivo results, as seen with fenbendazole in a mouse lymphoma model, highlight the importance of comprehensive in vivo testing to account for factors such as pharmacokinetics, metabolism, and the tumor microenvironment. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of these promising compounds in oncology and parasitology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchhub.com [researchhub.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenbendazole for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 6. 3.3. MTT-Cell Proliferation Assay and Morphological Evaluation [bio-protocol.org]
- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. researchgate.net [researchgate.net]
- 10. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Triclabendazole? [synapse.patsnap.com]
- 16. [PDF] Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 19. nbinno.com [nbinno.com]
- 20. Frontiers | The Widely Used Antihelmintic Drug Albendazole is a Potent Inducer of Loss of Heterozygosity [frontiersin.org]
- 21. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploration of animal models to study the life cycle of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Tetraiodo- vs. Tetrabromo-Benzimidazoles for Drug Development
For researchers and scientists at the forefront of drug discovery, the nuanced structural differences between halogenated benzimidazoles can be pivotal in designing next-generation therapeutics. This guide provides a detailed structural and physicochemical comparison of tetraiodo- and tetrabromo-benzimidazoles, leveraging crystallographic data to illuminate the subtle yet significant impact of halogen substitution.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Halogenation of this core structure is a common strategy to modulate physicochemical properties and enhance biological efficacy. Among the halogens, iodine and bromine are of particular interest due to their size, electronegativity, and ability to form halogen bonds, all of which can influence molecular interactions and crystal packing. This comparison focuses on the structural disparities between tetraiodo- and tetrabromo-substituted benzimidazoles, providing a foundational understanding for structure-activity relationship (SAR) studies.
Comparative Structural Analysis
The following table summarizes key crystallographic and structural parameters for the adamantylated tetraiodo- and tetrabromo-benzimidazole derivatives.
| Parameter | 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetrabromobenzimidazole | 1-[2-(1-adamantyl)ethyl]-4,5,6,7-tetraiodobenzimidazole | Reference |
| Crystal System | Monoclinic | Triclinic | [1] |
| Space Group | P2₁/c | P-1 | [1] |
| Unit Cell Dimensions | a = 10.33 Å, b = 21.31 Å, c = 11.23 Å, β = 108.4° | a = 8.87 Å, b = 11.11 Å, c = 14.12 Å, α = 76.8°, β = 86.6°, γ = 72.5° | [1] |
| Key Intermolecular Interactions | C-Br···π interactions | C-H···N hydrogen bonds | [1] |
The data reveals a significant finding: the nature of the halogen atom directly influences the crystal packing and the primary intermolecular interactions. The tetrabromo derivative exhibits C-Br···π interactions, a type of halogen bond, which plays a crucial role in its crystal lattice formation. In contrast, the tetraiodo derivative favors C-H···N hydrogen bonds. This fundamental difference in non-covalent interactions can have profound implications for the compounds' solubility, melting point, and, most importantly, their binding affinity to biological targets.[1]
The shift from a monoclinic to a triclinic crystal system further underscores the substantial impact of substituting bromine with iodine. These structural alterations at the molecular level can translate to differences in the macroscopic properties and biological performance of the compounds.
Physicochemical Properties: A Comparative Overview
While specific experimental data directly comparing the physicochemical properties of tetraiodo- and tetrabromobenzimidazoles is scarce, general trends in halogenated compounds can be extrapolated.
| Property | Tetrabromo-benzimidazole | Tetraiodo-benzimidazole |
| Molecular Weight | Lower | Higher |
| Lipophilicity (logP) | Generally lower than iodo-derivatives | Generally higher than bromo-derivatives |
| Polarizability | Lower | Higher |
| Halogen Bond Donor Strength | Weaker | Stronger |
The larger atomic radius and greater polarizability of iodine compared to bromine suggest that tetraiodobenzimidazoles would exhibit stronger halogen bonding capabilities. This could lead to more specific and potentially stronger interactions with biological targets that have halogen bond acceptors. The increased lipophilicity of the iodo-substituted compounds may also influence their membrane permeability and pharmacokinetic profile.
Experimental Protocols
Synthesis of Adamantylated Tetrahalogeno-1H-benzimidazoles
The synthesis of the adamantylated tetrahalogeno-1H-benzimidazoles, as described by W. S. S. new et al. (2022), provides a general framework for obtaining these compounds. The protocol involves the N-alkylation of the corresponding 4,5,6,7-tetrahalogeno-1H-benzimidazole with an appropriate adamantyl-containing alkylating agent.
General Procedure:
-
Dissolve 4,5,6,7-tetrahalogeno-1H-benzimidazole in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the benzimidazole nitrogen.
-
Add the adamantyl-alkylating agent (e.g., 1-(2-bromoethyl)adamantane) to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkylated tetrahalogenobenzimidazole.
Visualizing the Structural Comparison
The following diagram illustrates the key structural differences and resulting intermolecular interactions observed in the crystal structures of adamantylated tetrabromo- and tetraiodo-benzimidazoles.
Caption: Impact of Halogen Substitution on Crystal Structure.
Conclusion for the Drug Developer
The choice between a tetraiodo- and a tetrabromo-benzimidazole derivative in a drug discovery program is not trivial. The substitution of bromine with iodine leads to significant changes in the crystal structure, driven by a switch in the dominant intermolecular forces from C-Br···π halogen bonds to C-H···N hydrogen bonds.[1] These structural alterations can directly impact key pharmaceutical properties such as solubility, stability, and bioavailability.
For drug development professionals, this comparative analysis highlights the importance of considering the specific halogen used in the design of benzimidazole-based inhibitors. The stronger halogen bonding potential of iodine may offer opportunities for enhanced target affinity, while the different physicochemical profile of the bromo-derivative might be advantageous for optimizing pharmacokinetic parameters. Ultimately, the selection should be guided by empirical data from biological assays and a thorough understanding of the target's binding site characteristics. This guide serves as a foundational resource for making such informed decisions in the pursuit of novel and effective therapeutics.
References
Selectivity Profiling of 4,5,6,7-Tetraiodo-1H-benzimidazole Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of 4,5,6,7-tetraiodo-1H-benzimidazole, a potent ATP-competitive inhibitor primarily targeting Casein Kinase 2 (CK2). The following sections present quantitative data on its inhibitory activity against a panel of kinases, detailed experimental protocols for assessing kinase inhibition, and visualizations of the key signaling pathways involved. For the purposes of this guide, data for the structurally analogous and more extensively studied compound 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) is used as a close surrogate for the tetraiodo derivative, reflecting the common understanding in the field that these polyhalogenated benzimidazoles share a similar mechanism of action and target profile.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) has been evaluated against a range of protein kinases. The data reveals a high potency against CK2 with off-target effects on a limited number of other kinases, primarily within the PIM, HIPK, DYRK, and PKD families.
| Kinase Target | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| CK2 | 0.5 - 1.0[1][2] | 0.9 | Primary target. ATP-competitive inhibition. |
| PKA | > 100 | - | Virtually inactive.[1][2] |
| PKC | > 100 | - | Virtually inactive.[1][2] |
| CK1 | Weak inhibitor | - | Very weak inhibition observed.[1][2] |
| PIM1 | - | - | Identified as a significant off-target. |
| HIPK2 | - | - | Identified as a significant off-target. |
| DYRK1a | - | - | Identified as a significant off-target. |
| PKD1 | - | - | Identified as a significant off-target. |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are indicative of the compound's potency. Lower values signify higher potency. Data is compiled from multiple sources and testing conditions may vary.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following outlines a standard protocol for determining the in vitro inhibitory activity of a compound against a panel of protein kinases. This method is based on the widely used radiometric assay employing radiolabeled ATP.
Objective: To quantify the inhibitory effect of 4,5,6,7-tetraiodo-1H-benzimidazole on the activity of various protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP (radiolabeled adenosine triphosphate)
-
ATP (non-radiolabeled)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
4,5,6,7-tetraiodo-1H-benzimidazole stock solution (in DMSO)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme in a microcentrifuge tube or multi-well plate.
-
Inhibitor Addition: Add varying concentrations of 4,5,6,7-tetraiodo-1H-benzimidazole (or a DMSO vehicle control) to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for each respective kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (typically 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation of Phosphorylated Substrate: Spot a portion of each reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose papers in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
An alternative, non-radioactive method is the ADP-Glo™ Kinase Assay , which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is performed in a homogenous format in multi-well plates and relies on the conversion of ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by CK2 and the primary off-target kinase families of 4,5,6,7-tetraiodo-1H-benzimidazole.
Caption: Overview of key signaling pathways modulated by Casein Kinase 2 (CK2).
Caption: Signaling roles of key off-target kinases of 4,5,6,7-tetraiodo-1H-benzimidazole.
Caption: Experimental workflow for in vitro radiometric kinase inhibition assay.
References
A Comparative Analysis of the Cytotoxic Effects of Benzimidazole Derivatives
This guide provides a comprehensive comparison of the cytotoxic effects of various benzimidazole derivatives against several cancer cell lines. Benzimidazole, a heterocyclic aromatic compound, serves as a core structure for a multitude of derivatives that exhibit significant anticancer properties.[1] These compounds employ diverse mechanisms of action, including the disruption of microtubule polymerization, inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest, making them a promising area of research for novel cancer therapeutics.[2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this important class of molecules.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of various benzimidazole derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify this activity. The data below, summarized from multiple studies, highlights the efficacy of selected derivatives.
Table 1: Cytotoxicity (IC50/GI50 in µM) of Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Noted Mechanism of Action | Reference |
| Compound 8I | K562 (Leukaemia), HepG-2 (Hepatocellular Carcinoma) | 2.68, 8.11 | Topoisomerase I Inhibitor, Intrinsic Apoptosis | [4] |
| Compound 5l | 60 Human Cancer Cell Lines | 0.43 - 7.73 | Tubulin Polymerization Inhibitor (Colchicine Site) | [4] |
| Compound 8 | SKOV-3 (Ovarian), HeLa (Cervical), BGC-823 (Gastric) | 2.95, >50, >50 | DNA Minor Groove Binder | [4] |
| MH1 | Molt4 (Leukemia) | Not Specified | Topoisomerase Inhibitor, G2/M Arrest, Apoptosis | [4] |
| MBIC | Breast and Cervical Cancer Cells | Not Specified | Microtubule Inhibitor, G2/M Arrest, Intrinsic Apoptosis | [4] |
| TIBI | Not Specified | 0.023 (for CK2) | Protein Kinase CK2 Inhibitor | [4] |
| CCL299 | HepG2 (Hepatoblastoma), HEp-2 (Cervical) | Not Specified | G1 Phase Arrest, Apoptosis (p53-p21 pathway) | [5][6] |
| Compound VIII | CEM/ADR5000 (Resistant Leukemia), Caco-2 (Resistant Colorectal) | 8.13, 13.86 | ABCB1 Inhibitor | [7] |
| Fluoro aryl derivative 1 | HOS, G361, MCF-7 (Breast), K-562 (Leukemia) | 1.8, 2.0, 2.8, 7.8 | Apoptosis Induction (Caspase-3/7 activation) | [3] |
| 1,3,4-oxadiazole hybrid 11 | MCF-7 (Breast), MDA-MB-231 (Breast) | 1.87, 5.67 | Apoptosis Induction (Caspase-3/9), G2/M Arrest | [3] |
| se-182 | A549 (Lung), HepG2 (Liver) | 15.80, 15.58 | Cytotoxic | [8] |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 (µg/mL) | Antiproliferative | [9] |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 (µg/mL) | Antiproliferative | [9] |
| Benzimidazole-oxadiazole 10 | MDA-MB-231, SKOV3, A549 | Comparable to Doxorubicin | EGFR Inhibitor (IC50 0.33 µM), Apoptosis | [10][11] |
| Benzimidazole-oxadiazole 13 | MDA-MB-231, SKOV3, A549 | Comparable to Doxorubicin | EGFR Inhibitor (IC50 0.38 µM), Cell Cycle Arrest (G1/S, S) | [10][11] |
Mechanisms of Action & Signaling Pathways
Benzimidazole derivatives exert their cytotoxic effects through multiple cellular mechanisms. Key pathways include the induction of cell cycle arrest and the activation of apoptosis.
Cell Cycle Arrest
Many benzimidazole compounds, such as mebendazole and albendazole, induce mitotic arrest in the M phase.[5][12] Others, like CCL299, cause cell cycle arrest at the G1 phase.[5][6] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).[2] For instance, CCL299 activates the p53-p21 pathway, leading to the inhibition of the Cyclin E-CDK2 complex, which is crucial for the G1-to-S phase transition.[5][12]
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Evaluating the Pro-Apoptotic Properties of Substituted Benzimidazoles: A Comparative Guide
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology research, substituted benzimidazoles have garnered significant attention for their ability to induce apoptosis in cancer cells, making them promising candidates for the development of novel anticancer therapeutics.[3][4] These compounds exert their pro-apoptotic effects through diverse mechanisms, often targeting key regulators of cell death pathways.
This guide provides a comparative evaluation of the pro-apoptotic properties of various substituted benzimidazoles, presenting key experimental data, outlining common methodologies, and illustrating the underlying signaling pathways.
Mechanisms of Apoptosis Induction
Substituted benzimidazoles trigger apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific mechanism is often dependent on the substitution pattern of the benzimidazole core and the targeted cellular components.
Intrinsic (Mitochondrial) Pathway
A common mechanism involves the induction of mitochondrial stress. Several benzimidazole derivatives have been shown to disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and executioner caspase-3.[7][8] Notably, this process can be independent of the tumor suppressor protein p53.[7][8]
Caption: Intrinsic pathway of apoptosis induced by substituted benzimidazoles.
Extrinsic & Upstream Signaling Pathways
Certain benzimidazole derivatives can trigger the extrinsic pathway by upregulating death receptors like DR5 on the cell surface.[9] Furthermore, many of these compounds function by inhibiting upstream signaling molecules that are crucial for cancer cell survival. Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt downstream pro-survival pathways like MAPK, leading to cell cycle arrest and apoptosis.[1][3]
-
BRAFV600E: A common mutation in many cancers, its inhibition by specific benzimidazoles can trigger apoptosis.[3]
-
ROS-JNK Signaling: Some derivatives induce apoptosis by generating reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[9]
References
- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CK2 Inhibitors: 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) vs. DMAT
For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase CK2 inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two prominent CK2 inhibitors: 4,5,6,7-tetraiodo-1H-benzimidazole (TIBI) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. Both TIBI and DMAT belong to the halogenated benzimidazole class of ATP-competitive CK2 inhibitors. This guide will delve into their comparative efficacy, selectivity, and the experimental methodologies used for their evaluation.
Inhibitory Potency: A Head-to-Head Comparison
The primary measure of an inhibitor's effectiveness is its potency, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Inhibitor | Abbreviation | Ki (nM) | IC50 (nM) |
| 4,5,6,7-tetraiodo-1H-benzimidazole | TIBI | ~23[1] | Not widely reported |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | DMAT | ~40[2] | ~130-140[3] |
As the data indicates, TIBI exhibits a lower Ki value than DMAT, suggesting it is a more potent inhibitor of CK2 in in vitro kinase assays.[1][2] It is important to note that direct comparative studies under identical experimental conditions are limited, and potency can vary depending on the assay format.
Selectivity Profile: Beyond CK2
An ideal inhibitor targets only its intended enzyme. However, many kinase inhibitors exhibit off-target effects. The selectivity of DMAT has been characterized against panels of various kinases.
DMAT is known to inhibit other kinases, including:
-
PIM1
-
PIM3
-
HIPK2
-
HIPK3
A comprehensive, publicly available kinase selectivity panel for TIBI is not as well-documented as for DMAT. While the tetrabromobenzimidazole scaffold has been studied for its selectivity, specific data for the tetraiodo- derivative across a broad kinase panel is limited.[4][5] This represents a knowledge gap and a crucial consideration for researchers when interpreting experimental results.
Cellular Effects: Induction of Apoptosis
Both TIBI and DMAT have been shown to induce apoptosis in various cancer cell lines.[1] This pro-apoptotic activity is a key desired outcome for anti-cancer therapeutics and is consistent with the role of CK2 in promoting cell survival.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a representative protocol for an in vitro CK2 kinase inhibition assay.
In Vitro CK2 Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of CK2 inhibitors.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor compounds (TIBI, DMAT) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the CK2-specific peptide substrate, and the desired concentration of the inhibitor (or DMSO for the control).
-
Enzyme Addition: Add the recombinant CK2 holoenzyme to the reaction mixture.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway
CK2 is a central node in a complex network of signaling pathways that regulate cell fate. Understanding these connections is crucial for predicting the broader cellular impact of CK2 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ab-science.com [ab-science.com]
Unveiling the Anti-Cancer Potential: A Comparative Guide to Novel Benzimidazole Compounds
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. Among the promising candidates, novel benzimidazole compounds have emerged as a significant area of interest due to their potent anti-proliferative activities across a spectrum of cancer cell lines. This guide provides an objective comparison of the performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Anti-Proliferative Activity
The efficacy of various novel benzimidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through extensive in vitro studies. The data presented below summarizes the anti-proliferative activity of selected compounds, offering a clear comparison of their effectiveness.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin Polymerization Inhibition | [1][2] |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin Polymerization Inhibition | [1] |
| Compound 4c | Leukemia Subpanel | - | Dual EGFR/BRAFV600E Inhibition, Apoptosis Induction | [3] |
| Compound 4e | - | - | Dual EGFR/BRAFV600E Inhibition, Apoptosis Induction | [3] |
| Compound 8m | SW480 (Colon Cancer) | 6.77 | ROS-JNK Signaling Pathway, Apoptosis Induction | [4] |
| Compound 8m | HCT116 (Colon Cancer) | 3.33 | ROS-JNK Signaling Pathway, Apoptosis Induction | [4] |
| Compound 10 | MDA-MB-231, SKOV3, A549 | - | EGFR Inhibition, Cell Cycle Arrest, Apoptosis Induction | [5] |
| Compound 13 | MDA-MB-231, SKOV3, A549 | - | EGFR Inhibition, Cell Cycle Arrest, Apoptosis Induction | [5] |
| Compound 64 | Hematological Cancer Cells | - | Tubulin Polymerization Inhibition | [6] |
| N'- (5-chlorosalicylaldehyde) -1H-benzo[d]imidazole-2-carbohydrazide (14) | L1210, CEM, HeLa, Mia Paca-2 | Single-digit µM | - | [7] |
| N'- (5-bromosalicylaldehyde) -1H-benzo[d]imidazole-2-carbohydrazide (15) | L1210, CEM, HeLa | Single-digit µM | - | [7] |
Key Mechanisms of Anti-Proliferative Activity
Novel benzimidazole compounds exert their anti-cancer effects through various mechanisms, primarily by targeting critical cellular processes involved in cell division and survival.[8][9]
Inhibition of Tubulin Polymerization
A well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[10][11][12] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11] This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Inhibition of Tubulin Polymerization by Benzimidazole Compounds.
Induction of Apoptosis via Signaling Pathways
Several benzimidazole derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. For instance, some compounds can trigger the intrinsic apoptotic pathway by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[3] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[3] Furthermore, some derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[4]
Apoptosis Induction Pathways Activated by Benzimidazole Compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are methodologies for key experiments used to assess the anti-proliferative activity of benzimidazole compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.
Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole compounds for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Workflow for the MTT Cell Viability Assay.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. It is widely used to determine the stage of the cell cycle and to quantify apoptotic cells.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with benzimidazole compounds, harvested, and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Similar to cell cycle analysis, cells are treated and harvested.
-
Staining: The cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals
For immediate reference, 4,5,6,7-Tetraiodo-1H-benzimidazole is classified as a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
I. Immediate Safety Precautions and Spill Response
Personal protective equipment (PPE) is mandatory when handling 4,5,6,7-Tetraiodo-1H-benzimidazole. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing.
In the event of a spill, immediately evacuate the area and prevent further spread. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. 4,5,6,7-Tetraiodo-1H-benzimidazole waste must be handled as follows:
-
Designated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[1][2][3]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated waste. These containers are often color-coded; consult your institution's guidelines. The container must have a secure, tight-fitting lid.[2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4,5,6,7-Tetraiodo-1H-benzimidazole".[2][4] Maintain a log of the amounts of waste added to the container.
Crucially, do NOT mix 4,5,6,7-Tetraiodo-1H-benzimidazole waste with the following:
III. Disposal Procedure
The primary method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][5]
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all waste containing 4,5,6,7-Tetraiodo-1H-benzimidazole, including contaminated labware (e.g., pipette tips, weighing boats), is placed in the designated halogenated organic waste container.
-
Container Management: Keep the waste container securely closed when not in use.[2][3] Store the container in a well-ventilated, cool, and dry secondary containment area away from incompatible materials.[3]
-
Waste Pickup Request: When the container is nearly full (typically around 75-80%), arrange for its collection through your institution's EHS department or approved hazardous waste contractor. Do not overfill containers.
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution, ensuring that all chemical constituents and their approximate percentages are accurately listed.[3]
The following table summarizes the key disposal parameters for 4,5,6,7-Tetraiodo-1H-benzimidazole.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][3] |
| Primary Disposal Method | High-Temperature Incineration | [1][5] |
| Container Type | Labeled, sealed, chemically compatible | [2][3] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, oxidizers, heavy metals | [1][3][4] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole.
References
Personal protective equipment for handling 4,5,6,7-Tetraiodo-1H-benzimidazole
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-Tetraiodo-1H-benzimidazole was not located. The following guidance is based on the safety profiles of the parent compound, benzimidazole, and general safety protocols for handling iodinated compounds. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetraiodo-1H-benzimidazole. The procedural guidance is designed to ensure the safe execution of laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling 4,5,6,7-Tetraiodo-1H-benzimidazole. The following table summarizes the recommended PPE based on information for benzimidazole and general hazardous drug handling protocols.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes or dust.[1] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Check for breakthrough times and replace gloves immediately after contamination or signs of degradation.[1] |
| Body Protection | Laboratory Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[3] |
| Full Body Suit | For extensive handling or in case of a significant spill, a "bunny suit" or coveralls may be necessary to provide head-to-toe protection.[2] | |
| Respiratory | Respirator | Use a NIOSH-approved respirator with particulate filters (N95 or higher) when handling the powder outside of a certified chemical fume hood.[2][4] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers should be worn over footwear to prevent tracking of contaminants.[2] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of 4,5,6,7-Tetraiodo-1H-benzimidazole.
1. Preparation and Engineering Controls:
-
Always handle 4,5,6,7-Tetraiodo-1H-benzimidazole within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
2. Weighing and Aliquoting:
-
When weighing the solid compound, do so within the fume hood.
-
Use anti-static weigh paper or a container to prevent dispersal of the powder.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then gown, and finally eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6][7][8]
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and shatter-resistant container for hazardous waste.[5] |
| Contaminated Labware | Disposable items (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.[5] Non-disposable items should be decontaminated before washing. |
| Solutions | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[6][8] Neutralization with a reducing agent like sodium thiosulfate may be required by your institution.[6] |
| Empty Stock Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. disposecleverly.com [disposecleverly.com]
- 7. case.edu [case.edu]
- 8. Procedure [chem.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
